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  • Product: 1,2-O-Dioctadecyl-sn-glycerol-d5

Core Science & Biosynthesis

Foundational

Technical Guide: 1,2-O-Dioctadecyl-sn-glycerol-d5 in Lipidomics & Cell Signaling

Executive Summary 1,2-O-Dioctadecyl-sn-glycerol-d5 is a specialized, stable isotope-labeled ether lipid used primarily as an internal standard in quantitative lipidomics and as a mechanistic probe in cell signaling resea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-O-Dioctadecyl-sn-glycerol-d5 is a specialized, stable isotope-labeled ether lipid used primarily as an internal standard in quantitative lipidomics and as a mechanistic probe in cell signaling research. Unlike canonical diacylglycerols (DAGs) which contain ester linkages, this molecule features alkyl (ether) linkages at the sn-1 and sn-2 positions. This chemical modification confers resistance to hydrolysis by endogenous lipases, making it an invaluable tool for two distinct purposes:

  • Lipidomics: A robust Internal Standard (IS) for the quantification of ether-linked neutral lipids (alkyl-diacylglycerols).

  • Cell Biology: A non-metabolizable analogue of DAG for the persistent activation and tracking of Protein Kinase C (PKC) pathways.

Part 1: Chemical Identity & Physicochemical Properties[1]

The structural distinction between standard DAGs and the 1,2-O-Dioctadecyl analogue is the determinant of its function.

Structural Architecture
  • Core Backbone: sn-Glycerol (stereospecific).

  • Linkage Type: Ether (Alkyl) bonds at sn-1 and sn-2.

  • Side Chains: Two Octadecyl (C18:0) chains.

  • Isotopic Label: Deuterium (d5), typically located on the glycerol backbone or terminal methyl groups (depending on synthesis), providing a mass shift (+5 Da) to distinguish it from endogenous 1,2-O-Dioctadecyl-sn-glycerol.

Stability Profile

Standard ester-linked DAGs are transient signaling molecules, rapidly metabolized by DAG kinases (to PA) or DAG lipases (to MAG). In contrast, 1,2-O-Dioctadecyl-sn-glycerol-d5 is chemically inert to these enzymatic pathways.

  • Hydrolytic Stability: Resistant to acid/base hydrolysis and phospholipase degradation.

  • Metabolic Stability: Accumulates in membranes without rapid conversion, allowing for sustained signaling studies.

Visualization: Ester vs. Ether Architecture

The following diagram illustrates the critical structural difference that dictates stability.

LipidStructure cluster_0 Endogenous DAG (Ester) cluster_1 Analytical Standard (Ether) DAG 1,2-Diacyl-sn-glycerol (Ester Linkage) Enzyme Lipases/Kinases DAG->Enzyme Rapid Hydrolysis Metabolites Monoacylglycerol Phosphatidic Acid Enzyme->Metabolites EtherDAG 1,2-O-Dioctadecyl-sn-glycerol-d5 (Ether Linkage) EtherDAG->Enzyme No Reaction CellMembrane Membrane Retention (Stable Signal) EtherDAG->CellMembrane Resistant to Hydrolysis

Caption: Structural comparison showing the metabolic stability of the Ether-DAG standard (Right) versus the rapid turnover of endogenous Ester-DAGs (Left).

Part 2: Role in Mass Spectrometry & Lipidomics

In lipidomics, 1,2-O-Dioctadecyl-sn-glycerol-d5 serves as a specific internal standard for the neutral ether lipid subclass.

Ionization Characteristics

Ether lipids do not ionize as readily as phospholipids (which have a charged headgroup). In Electrospray Ionization (ESI), they are best detected as adducts.

  • Mode: Positive Ion Mode ESI(+).

  • Adducts:

    • [M+NH4]+: Dominant species when Ammonium Acetate is used in the mobile phase.

    • [M+Na]+: Common if sodium is present, but less reproducible for quantitation; Ammonium adducts are preferred.

    • [M+H]+: Rarely observed due to low proton affinity of the ether oxygen.

Fragmentation Behavior (MS/MS)

Unlike ester DAGs, which characteristically lose a fatty acid (neutral loss of RCOOH) to yield a monoacyl product ion, ether DAGs are robust.

  • Ester DAG Fragmentation: $[M+NH_4]^+ \rightarrow [M-RCOOH+H]^+ $ (Loss of fatty acid).

  • Ether DAG Fragmentation: The ether bond is strong. Fragmentation often requires higher collision energy and may yield characteristic fragments related to the headgroup or charge-remote fragmentation of the alkyl chain, but they do not show the neutral loss of fatty acids.

  • Implication: You cannot use the same Neutral Loss Scans (NLS) used for ester DAGs to detect ether DAGs. You must use Multiple Reaction Monitoring (MRM) of the specific parent->product transition or high-resolution full scan (HRMS).

Quantification Logic

The "d5" tag provides a +5 Da mass shift.

  • Analyte: 1,2-O-Dioctadecyl-sn-glycerol (Endogenous)

    
    m/z X
    
  • Internal Standard: 1,2-O-Dioctadecyl-sn-glycerol-d5

    
    m/z X+5
    
  • Calculation:

    
    
    (Where RF is the Response Factor, typically assumed to be 1.0 for isotopologues).
    

Part 3: Biological Application (PKC Signaling)

Beyond analytics, this molecule is a functional tool in cell biology.

Mechanism of Action

Protein Kinase C (PKC) is typically activated by transient DAG bursts. 1,2-O-Dioctadecyl-sn-glycerol mimics the DAG structure required to bind the C1 domain of PKC but cannot be degraded.

  • Result: Sustained, tonic activation of PKC isoforms.

  • Use Case: Differentiating between transient (physiological) and sustained (pathological) PKC signaling outcomes.

Tracing with d5

Using the deuterated (d5) form allows researchers to:

  • Quantify Uptake: Measure exactly how much of the activator entered the cell using LC-MS, distinguishing it from the cell's natural lipid background.

  • Subcellular Localization: In conjunction with cell fractionation, track where the activator accumulates (e.g., plasma membrane vs. Golgi).

Part 4: Experimental Protocols

Protocol: Extraction of Ether-DAGs from Biological Matrices

Target: Isolation of neutral ether lipids for LC-MS analysis.

Reagents:

  • Methanol (LC-MS Grade)

  • Chloroform (or MTBE for a greener alternative)

  • Ammonium Acetate (5 mM)[1]

  • Internal Standard: 1,2-O-Dioctadecyl-sn-glycerol-d5 (10 µM in Methanol)

Step-by-Step Workflow:

  • Sample Preparation:

    • Thaw cell pellet or plasma sample on ice.

    • Add 10 µL of Internal Standard solution directly to the sample before extraction to account for recovery losses.

  • Biphasic Extraction (Modified Bligh-Dyer):

    • Add 750 µL Chloroform:Methanol (1:2 v/v) . Vortex vigorously for 30s.

    • Incubate on ice for 10 min.

    • Add 250 µL Chloroform . Vortex.

    • Add 250 µL Water . Vortex.

    • Centrifuge at 3,000 x g for 5 min at 4°C.

  • Phase Separation:

    • Collect the lower organic phase (contains neutral lipids including Ether-DAGs).

    • Note: Ether lipids partition strongly into the organic phase.

  • Drying & Reconstitution:

    • Evaporate solvent under a stream of Nitrogen (

      
      ).
      
    • Reconstitute in 100 µL Isopropanol:Methanol (1:1) containing 5 mM Ammonium Acetate.

LC-MS/MS Acquisition Parameters

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate.

  • Gradient: Ramp from 40% B to 99% B over 15 minutes. Ether lipids elute late (high hydrophobicity).

Mass Spectrometry (Source: ESI+):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

  • Target Adduct:

    
    
    
  • d5-IS Transition (Example): Monitor m/z [Parent+NH4]+

    
     Product (determined by optimization, or use SIM mode for intact adduct if fragmentation is poor).
    
Visualization: Analytical Workflow

LipidomicsWorkflow Sample Biological Sample (Cell/Plasma) Spike Spike IS: 1,2-O-Dioctadecyl-sn-glycerol-d5 Sample->Spike Extract Biphasic Extraction (CHCl3/MeOH) Spike->Extract PhaseSep Isolate Organic Phase (Neutral Lipids) Extract->PhaseSep LCMS LC-MS/MS Analysis (ESI+ Mode) PhaseSep->LCMS Data Quantification (Ratio IS/Analyte) LCMS->Data

Caption: Step-by-step workflow for quantitative lipidomics using the d5 internal standard.

References

  • Avanti Polar Lipids. 1,2-dioctadecyl-sn-glycerol (DODG) Product Details. Available at: [Link] (Verified Source for Chemical Structure).

  • LIPID MAPS® Structure Database. LMSD Record: 1,2-dioctadecyl-sn-glycerol. Available at: [Link].

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipidomics.
  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.
  • Newton, A. C. (2001). Protein kinase C: structural and spatial regulation. Pharmacological Reviews. (Mechanistic reference for DAG/Ether-DAG signaling).

Sources

Protocols & Analytical Methods

Method

LC-MS method for diacylglycerol quantification with 1,2-O-Dioctadecyl-sn-glycerol-d5

Application Note: High-Precision Quantification of Diacylglycerols (DAG) in Biological Matrices via LC-ESI-MS/MS Abstract This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Diacylglycerols (DAG) in Biological Matrices via LC-ESI-MS/MS

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1,2-diacylglycerols (DAG) using 1,2-O-Dioctadecyl-sn-glycerol-d5 as a non-hydrolyzable internal standard. Unlike traditional ester-linked internal standards, this ether-linked analog resists lipase activity and chemical hydrolysis during processing, ensuring superior accuracy in recovery calculations.[1] The method utilizes a Methyl-tert-butyl ether (MTBE) extraction (Matyash method) to maximize lipid recovery while minimizing protein contamination, coupled with reverse-phase chromatography to separate critical regioisomers.

Introduction & Technical Rationale

The Biological Context

Diacylglycerols (DAGs) are critical lipid intermediates functioning as second messengers (activating Protein Kinase C) and precursors for triacylglycerols and phospholipids.[1][2][3][4] Dysregulation of DAG species is linked to insulin resistance and metabolic syndrome.

The Isomerization Challenge

A major analytical hurdle is the rapid acyl migration of 1,2-sn-DAGs (biologically active) to 1,3-sn-DAGs (thermodynamically stable). This isomerization is accelerated by heat, acidic/basic conditions, and silica-based chromatography.[1]

  • Solution: This protocol employs Reverse-Phase (C18) LC, which is less catalytic to isomerization than Normal-Phase silica, and mandates strict temperature control (

    
    ).[1]
    
The Internal Standard Advantage

We utilize 1,2-O-Dioctadecyl-sn-glycerol-d5 (a diether analog).

  • Stability: The O-alkyl ether bonds are immune to biological lipases and chemical hydrolysis that degrade standard ester-linked DAGs during extraction.

  • Ionization: It mimics the ionization efficiency of long-chain DAGs while providing a distinct mass shift (+5 Da) and fragmentation pattern.[1]

Materials & Reagents

ReagentGrade/SpecificationPurpose
Internal Standard 1,2-O-Dioctadecyl-sn-glycerol-d5 Recovery correction
MTBE (Methyl-tert-butyl ether)HPLC GradeLipid extraction solvent
Methanol (MeOH)LC-MS GradeExtraction & Mobile phase
Isopropanol (IPA)LC-MS GradeMobile phase B base
Acetonitrile (ACN)LC-MS GradeMobile phase component
Ammonium FormateMass Spec Grade (99%+)Adduct formation (

)
WaterMilli-Q (18.2 MΩ·cm)Aqueous phase

Experimental Protocol

Internal Standard Preparation
  • Stock Solution: Dissolve 1,2-O-Dioctadecyl-sn-glycerol-d5 in Chloroform:MeOH (1:1) to 1 mg/mL.[1] Store at -80°C.

  • Working Solution: Dilute Stock to 10 µM in MeOH just before use.

Sample Extraction (Modified Matyash Method)

Rationale: The MTBE method places lipids in the upper phase, making collection easier and reducing contamination compared to the traditional Folch (chloroform lower phase) method.[1]

  • Sample Aliquot: Transfer 50 µL of plasma/homogenate to a glass centrifuge tube.

  • Spike IS: Add 10 µL of Working IS Solution (100 pmol total). Vortex 10s.

  • Phase 1 (Precipitation): Add 300 µL ice-cold MeOH . Vortex 30s. Incubate on ice for 10 min.

  • Phase 2 (Extraction): Add 1000 µL MTBE . Vortex 1 hour at

    
     (use orbital shaker).[1]
    
  • Phase Separation: Add 250 µL MS-grade Water . Vortex 10s.

  • Centrifugation: Spin at 10,000 x g for 10 min at

    
    .
    
  • Collection: Collect the UPPER organic phase (MTBE) into a clean vial.[1]

  • Re-extraction (Optional): Add 500 µL MTBE to the lower phase, repeat spin, and combine organic phases.

  • Drying: Evaporate solvent under Nitrogen stream at room temperature (Do NOT heat).[1]

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase B/A (1:1). Transfer to LC vial with glass insert.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column: Waters Acquity BEH C18 (

    
     mm, 1.7 µm).[1][5]
    
  • Temperature:

    
     (Note: Higher temp improves peak shape for lipids, but balance with isomerization risk; 55°C is a validated compromise).[1]
    
  • Mobile Phase A: ACN:Water (60:40) + 10 mM Ammonium Formate.[1]

  • Mobile Phase B: IPA:ACN (90:10) + 10 mM Ammonium Formate.[1]

Gradient Table:

Time (min) % B Flow (mL/min)
0.0 40 0.4
2.0 43 0.4
12.0 99 0.4
14.0 99 0.4
14.1 40 0.4

| 16.0 | 40 | 0.4 |

Mass Spectrometry (MS)

  • Source: ESI Positive Mode.

  • Ionization Mechanism: DAGs form Ammonium Adducts

    
    .[1]
    
  • Detection: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions Table:

AnalytePrecursor Ion

Product Ion

TypeCollision Energy
DAG 16:0/18:1 612.5

313.3

Neutral Loss Target20 eV
DAG 18:0/20:4 662.6

341.3

Neutral Loss Target22 eV
IS: 1,2-O-Dioctadecyl-d5 602.6

585.6

Amm.[1] Loss (Ether)15 eV

Note on IS Transition: Ether lipids do not lose fatty acids like esters.[1] The primary transition for the diether IS is usually the loss of ammonia


, or water loss 

.[1] Do not look for a fatty acid neutral loss for the IS.[1]

Visual Workflows

Figure 1: Analytical Workflow (Matyash Extraction)

G cluster_0 Sample Preparation cluster_1 Phase Collection cluster_2 LC-MS/MS Analysis Sample Biological Sample (50 µL) Spike Spike IS: 1,2-O-Dioctadecyl-d5 Sample->Spike Lysis Add MeOH (Precipitate Proteins) Spike->Lysis Extract Add MTBE (Extract Lipids) Lysis->Extract PhaseSep Add Water & Spin (Phase Separation) Extract->PhaseSep Upper Upper Phase (MTBE) Contains DAGs + IS PhaseSep->Upper Top Layer Dry Dry under N2 (No Heat) Upper->Dry Recon Reconstitute (IPA/ACN) Dry->Recon LC UHPLC (C18) Separates 1,2 vs 1,3 Recon->LC MS ESI-MS/MS (+) MRM Mode LC->MS Data Quantification Ratio: Analyte/IS MS->Data

Caption: Step-by-step Matyash extraction protocol ensuring preferential recovery of DAGs in the upper organic phase.

Figure 2: The Isomerization Challenge

Isomerization DAG12 1,2-DAG (Biologically Active) DAG13 1,3-DAG (Thermodynamically Stable) DAG12->DAG13 Acyl Migration (Rapid) Factors Risk Factors: Heat (>40°C) Acidic pH Silica Columns Factors->DAG12 Accelerates Prevention Prevention Strategy: 1. Work on Ice 2. Use C18 (Not Silica) 3. Use Ether-IS (Stable) Prevention->DAG12 Preserves

Caption: Mechanism of 1,2-DAG isomerization to 1,3-DAG and critical mitigation strategies.

Data Analysis & QC

Quantification Formula:



Where RF (Response Factor) is determined via a calibration curve of unlabeled DAG standards against the IS.[1]

Quality Control Criteria:

  • Linearity:

    
     for calibration curves (0.1 µM to 100 µM).
    
  • IS Stability: The CV% of the IS peak area across the run should be

    
    .[1]
    
  • Isomer Separation: 1,3-DAGs typically elute before 1,2-DAGs on C18 columns.[1] Ensure baseline resolution for critical pairs (e.g., 1,2-Diolein vs 1,3-Diolein).

References

  • Matyash, V., et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.[1] Available at: [Link]

  • LIPID MAPS® Structure Database. 1,2-diacyl-sn-glycerols and Mass Spectrometry Standards. Available at: [Link][1]

  • Murphy, R. C., et al. (2007).[1] Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts. Journal of Lipid Research.[1] Available at: [Link]

  • Avanti Polar Lipids. Technical Note: Handling and Storage of Lipids (Preventing Isomerization). Available at: [Link][1]

Sources

Application

incorporating 1,2-O-Dioctadecyl-sn-glycerol-d5 in lipid nanoparticle formulation

Application Note & Protocol Topic: Incorporating 1,2-O-Dioctadecyl-sn-glycerol-d5 in Lipid Nanoparticle Formulations for Advanced Analytical Characterization Audience: Researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Incorporating 1,2-O-Dioctadecyl-sn-glycerol-d5 in Lipid Nanoparticle Formulations for Advanced Analytical Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lipid nanoparticles (LNPs) have become the leading non-viral delivery system for nucleic acid therapeutics, most notably for mRNA vaccines and gene therapies.[1][2] A typical LNP formulation consists of four lipid components: an ionizable lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid, which together encapsulate and protect the nucleic acid payload, facilitating its delivery and endosomal escape.[3] The precise characterization of LNP biodistribution, pharmacokinetics, and supramolecular structure is critical for optimizing safety and efficacy. This application note details the incorporation of a stable isotope-labeled lipid, 1,2-O-Dioctadecyl-sn-glycerol-d5, into an LNP formulation. This deuterated lipid serves not only as a structural component but, more importantly, as a powerful analytical tracer, enabling unambiguous quantification and structural elucidation that is not possible with its non-labeled counterparts. We provide a comprehensive rationale, detailed formulation protocols using microfluidics, and essential characterization methodologies.

Introduction: The Need for Advanced LNP Analytics

The clinical success of LNP-based therapeutics has intensified the need for robust analytical methods to understand their in vivo fate and fundamental structure. While standard characterization techniques provide data on bulk properties like size and encapsulation efficiency, they fall short in providing precise information on two key areas:

  • Pharmacokinetics (PK) and Biodistribution: Differentiating the LNP carrier from endogenous lipids in biological samples is a significant analytical challenge. Standard lipids are ubiquitous in vivo, creating a high background that complicates accurate quantification of the delivery vehicle itself.

  • Structural Elucidation: Understanding the precise arrangement of the four lipid components within the nanoparticle—the location of the PEG-lipid, the organization of the lipid shell, and the nature of the core—is vital for rational design. Techniques like cryo-EM provide morphological snapshots, but probing the specific location of individual lipid species is difficult.[4]

Incorporating stable isotope-labeled lipids, such as 1,2-O-Dioctadecyl-sn-glycerol-d5, directly addresses these challenges. The deuterium label provides a unique mass signature, making it an ideal tracer for mass spectrometry-based quantification in complex biological matrices. Furthermore, deuterium's distinct neutron scattering length density makes it an essential tool for high-resolution structural studies using Small-Angle Neutron Scattering (SANS).[5][6]

The Role and Rationale of 1,2-O-Dioctadecyl-sn-glycerol-d5

1,2-O-Dioctadecyl-sn-glycerol is a diacylglycerol derivative with two long C18 alkyl chains, making it a suitable structural or "helper" lipid.[7][8] In an LNP formulation, it contributes to the stability of the lipid matrix. Its deuterated form, 1,2-O-Dioctadecyl-sn-glycerol-d5, is chemically identical in its self-assembly properties but offers two distinct advantages:

  • An Unambiguous Tracer for LC-MS/MS: The +5 Da mass shift allows for the development of highly sensitive and specific LC-MS/MS methods to track the LNP vehicle in vivo, free from interference from endogenous lipids.

  • A Contrast Agent for SANS: In neutron scattering experiments, selectively deuterating a single component (contrast variation) allows researchers to "highlight" that component's position and conformation within the LNP's core-shell structure, providing unparalleled structural detail.[5]

This application note will focus on its use as a tracer in a standard LNP formulation workflow.

Pre-Formulation Design & Considerations

The successful formulation of LNPs requires careful selection of lipids and precise control over the manufacturing process.[2]

Model LNP Composition

A standard four-component LNP formulation is adapted here to include the deuterated structural lipid. The molar ratios are critical for particle formation, stability, and biological activity.[3]

Component Example Molar % Rationale
Ionizable Lipid DLin-MC3-DMA / ALC-0315 / SM-10250%Key for nucleic acid encapsulation at acidic pH and endosomal escape in the target cell.[3]
Helper Lipid DSPC10%A phospholipid that provides structural stability to the LNP bilayer.[1][9]
Structural Lipid Cholesterol38.5%Modulates membrane fluidity and stability, filling gaps between other lipids.[10][11]
PEGylated Lipid DMG-PEG20001.5%Forms a hydrophilic corona that prevents aggregation and reduces immune recognition, extending circulation time.[9][12]
Deuterated Tracer 1,2-O-Dioctadecyl-sn-glycerol-d5 (Substitutes a portion of helper/structural lipids)Acts as a structural lipid and an analytical tracer for PK/biodistribution and structural studies.

In this protocol, 1,2-O-Dioctadecyl-sn-glycerol-d5 will be incorporated by substituting a portion of the DSPC molar ratio to maintain the overall lipid architecture.

Solution Preparation

Two primary solutions are required for microfluidic synthesis: a lipid phase and an aqueous phase.

  • Lipid Phase: All four lipid components, including 1,2-O-Dioctadecyl-sn-glycerol-d5, are co-dissolved in absolute ethanol. The clarity of this solution is paramount; any precipitation indicates poor solubility and will compromise the formulation.

  • Aqueous Phase: The nucleic acid payload (e.g., mRNA) is dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic environment ensures the ionizable lipid becomes protonated (positively charged), enabling electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid during mixing.[3]

Protocol: LNP Formulation via Microfluidic Mixing

Microfluidics has become the gold standard for LNP synthesis due to its ability to achieve rapid, controlled, and reproducible mixing of the lipid-ethanol and aqueous phases.[13][14] This rapid nanoprecipitation process leads to the self-assembly of monodisperse LNPs with high encapsulation efficiency.[15][16]

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mixing 2. Microfluidic Synthesis cluster_purify 3. Downstream Processing cluster_final 4. Final Product Lipids Lipid Stock (Ionizable, DSPC, d5-Lipid, Chol, PEG) in Ethanol Mixer Microfluidic Mixer (e.g., Staggered Herringbone) Lipids->Mixer Lipid Phase Payload Nucleic Acid Payload in Acidic Buffer (pH 4.0) Payload->Mixer Aqueous Phase Dilute Immediate Dilution Mixer->Dilute Self-Assembly TFF Purification & Buffer Exchange (TFF or Dialysis) to PBS (pH 7.4) Dilute->TFF FinalLNP Sterile-Filtered LNP (0.22 µm filter) TFF->FinalLNP

Caption: LNP formulation workflow using microfluidics.

Step-by-Step Methodology
  • Lipid Stock Preparation (Ethanol Phase): a. Prepare individual stock solutions of each lipid in absolute ethanol. b. In a sterile glass vial, combine the appropriate volumes of the ionizable lipid, DSPC, 1,2-O-Dioctadecyl-sn-glycerol-d5, cholesterol, and PEG-lipid stocks to achieve the desired molar ratio (e.g., 50:5:5:38.5:1.5). c. Add absolute ethanol to reach a final total lipid concentration of 10-20 mg/mL. d. Vortex until all lipids are fully dissolved and the solution is perfectly clear.

  • Aqueous Phase Preparation: a. Prepare a sterile, RNase-free acidic buffer (e.g., 50 mM sodium citrate, pH 4.0). b. Thaw the nucleic acid payload (e.g., mRNA) on ice. c. Dilute the nucleic acid in the acidic buffer to the target concentration. The lipid:payload weight ratio is a critical parameter, with 10:1 to 20:1 being a common starting point.[17]

  • Microfluidic System Setup & Formulation: a. Set up the microfluidic system (e.g., NanoAssemblr Benchtop) according to the manufacturer's instructions. Prime the system with ethanol and the aqueous buffer to remove air bubbles. b. Load the lipid-ethanol solution and the aqueous-payload solution into their respective inlet syringes. c. Set the formulation parameters. The Flow Rate Ratio (FRR) of the aqueous phase to the ethanol phase is typically set at 3:1.[17] The Total Flow Rate (TFR) influences particle size; higher TFRs result in faster mixing and smaller particles. A TFR of 12-20 mL/min is a common range. d. Initiate the mixing process. The two streams converge in the microfluidic cartridge, inducing rapid nanoprecipitation and LNP self-assembly.[15] e. Collect the nascent LNP suspension into a sterile vial containing a diluent (typically the same acidic buffer) to prevent particle fusion.

  • Downstream Processing & Purification: a. The collected LNP suspension contains a high concentration of ethanol (~25%), which must be removed. b. Buffer Exchange: Use Tangential Flow Filtration (TFF) or dialysis to exchange the acidic citrate buffer for a physiologically compatible buffer, such as phosphate-buffered saline (PBS), pH 7.4. This neutralizes the surface charge of the LNPs and prepares them for in vitro or in vivo use.[18] c. Concentration: The TFF process can also be used to concentrate the LNP formulation to the desired final payload concentration. d. Sterilization: Pass the final LNP formulation through a 0.22 µm sterile filter. Store the final product at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol: Critical Quality Attribute (CQA) Characterization

Thorough characterization is a self-validating step to ensure the LNP formulation meets predefined specifications for size, purity, and potency.[19]

LNP_Characterization_Workflow cluster_phys Physical Properties cluster_chem Chemical Composition & Payload Start Final LNP Product (in PBS, pH 7.4) DLS Size (Z-average) & PDI (DLS) Start->DLS ELS Zeta Potential (ELS) Start->ELS RiboGreen Encapsulation Efficiency & RNA Content (RiboGreen Assay) Start->RiboGreen LCMS Lipid Identity & Ratio (LC-MS/MS) Start->LCMS Report1 Report1 DLS->Report1 Results ELS->Report1 Report2 Report2 RiboGreen->Report2 Results LCMS->Report2

Caption: Workflow for LNP analytical characterization.

Physical Characterization
Parameter Technique Principle & Purpose Typical Specification
Particle Size Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter based on Brownian motion. Size is critical for biodistribution and cellular uptake.[11][20]80 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)A measure of the broadness of the size distribution.[18]< 0.2 (indicates a monodisperse and homogenous population)
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the LNPs. Should be near-neutral at physiological pH to avoid rapid clearance.[4]-10 mV to +10 mV at pH 7.4

Protocol: Size and PDI Measurement by DLS

  • Equilibrate the DLS instrument.

  • Dilute the LNP sample in filtered PBS (pH 7.4) to an appropriate concentration to achieve a stable count rate.

  • Place the sample in a disposable cuvette and insert it into the instrument.

  • Perform the measurement according to the instrument's software protocol.

  • Record the Z-average diameter (nm) and the Polydispersity Index (PDI).

Payload and Lipid Quantification
Parameter Technique Principle & Purpose Typical Specification
Encapsulation Efficiency (%EE) Fluorescence Assay (e.g., RiboGreen)Compares the fluorescence of an RNA-binding dye before and after lysing the LNPs with a detergent (e.g., Triton X-100). Determines the percentage of payload successfully protected inside the LNP.> 90%
Lipid Ratio Verification LC-MS/MSChromatographically separates the lipid components, which are then identified and quantified by mass spectrometry. This definitively confirms the incorporation and final molar ratio of 1,2-O-Dioctadecyl-sn-glycerol-d5.[21]Within ±10% of the target molar ratio

Protocol: Encapsulation Efficiency by RiboGreen Assay

  • Prepare a standard curve of the free nucleic acid in the assay buffer.

  • Prepare two sets of LNP samples:

    • Sample A (Accessible RNA): Dilute LNPs in assay buffer.

    • Sample B (Total RNA): Dilute LNPs in assay buffer containing 0.5-2% Triton X-100 to lyse the particles. Incubate for 10 minutes.

  • Add the RiboGreen reagent to the standard curve wells and all sample wells.

  • Measure fluorescence on a plate reader.

  • Calculate the RNA concentration in Samples A and B using the standard curve.

  • Calculate %EE using the formula: %EE = ( [Total RNA] - [Accessible RNA] ) / [Total RNA] * 100

Conclusion

The incorporation of 1,2-O-Dioctadecyl-sn-glycerol-d5 into LNP formulations represents a sophisticated approach to overcoming longstanding analytical hurdles in the field of nanomedicine. While behaving as a standard structural lipid during the formulation process, its true power lies in its function as a precise, unambiguous tracer. By following the detailed microfluidic-based protocol and rigorous characterization methods outlined in this note, researchers can confidently produce high-quality, deuterated LNPs. These advanced formulations are invaluable tools for generating definitive data on pharmacokinetics, biodistribution, and fundamental particle structure, thereby accelerating the rational design and clinical translation of the next generation of nucleic acid therapeutics.

References

  • Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews, 99(Pt A), 129–137.
  • Moffatt, S., et al. (2024). The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. Journal of Controlled Release, 375, 223-234.
  • Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews.
  • García-Pinel, B., et al. (2025).
  • Gensel, A., et al. (2021). Challenges in the Physical Characterization of Lipid Nanoparticles. Pharmaceutics.
  • Inside Therapeutics. (2025). Microfluidic synthesis of lipid nanoparticles. Inside Therapeutics Website.
  • Elveflow. (2023). Lipid Nanoparticle (LNP) generation in microfluidics. Elveflow Website.
  • Elveflow. (2025). Advancing Nanoparticle Synthesis with Microfluidics. Elveflow Website.
  • Cordouan Technologies. (2026). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Cordouan Technologies Website.
  • Microfluidics International Corporation. (n.d.). Lipid Nanoparticle Formulation Technology.
  • Elveflow. (n.d.). Automated Lipid Nanoparticle Synthesis Pack. Elveflow Website.
  • Huateng Pharma. (2023). The Role of Helper Lipids in Lipid Nanoparticles.
  • LS Instruments. (n.d.). Lipid Nanoparticle (LNP)
  • Beckman Coulter Life Sciences. (n.d.). Lipid Nanoparticle (LNP) Characterization. Beckman Coulter Life Sciences Website.
  • BroadPharm. (2021). What is a Helper Lipid? BroadPharm Website.
  • Malvern Panalytical. (2025).
  • Inside Therapeutics. (2025). LNP characterization guidelines: Size, PDI, Morphology. Inside Therapeutics Website.
  • Curapath. (2025). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations.
  • Agilent. (n.d.).
  • Cayman Chemical. (n.d.).
  • PreciGenome. (n.d.). Overview of LNP Synthesis, Formulation and Manufacturing Methods. PreciGenome Website.
  • Cardarelli, F., et al. (2024). Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques. Journal of Pharmaceutical and Biomedical Analysis.
  • PubChem. (n.d.). 1,2-O-Dioctadecyl-sn-glycerol.
  • ANSTO. (2021). The power of deuteration brings insight for mRNA-based drug delivery and vaccines. ANSTO Website.
  • ANSTO. (2021). The power of deuteration brings insight for vaccine and drug delivery. YouTube.
  • Chem-Impex. (n.d.). 1,2-O-Dioctadecyl-sn-glycerol. Chem-Impex Website.
  • Darwish, T. (2022).
  • Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis Inc. Website.
  • Hald, N. P., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Advanced Drug Delivery Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting and Preventing Retention Time Variability for 1,2-O-Dioctadecyl-sn-glycerol-d5

Welcome to the technical support guide for 1,2-O-Dioctadecyl-sn-glycerol-d5 (d5-DODAG). This document provides in-depth troubleshooting advice and preventative strategies to ensure consistent and reproducible chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-O-Dioctadecyl-sn-glycerol-d5 (d5-DODAG). This document provides in-depth troubleshooting advice and preventative strategies to ensure consistent and reproducible chromatographic performance of this critical internal standard. As a deuterated lipid analog, d5-DODAG is essential for the accurate quantification of diacylglycerols and other lipids in complex biological matrices.[1][2] Unstable retention times can compromise data quality, leading to inaccurate results. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common and immediate issues related to d5-DODAG retention time shifts.

Q1: My d5-DODAG retention time suddenly shifted significantly from one injection to the next. What is the most likely cause?

A sudden, sharp shift in retention time for all peaks, including the solvent front (t0), typically points to a physical or system-related problem rather than a chemical one.[3][4] The first and most common cause is a change in the mobile phase flow rate.

  • Immediate Checks:

    • System Pressure: Check for a significant pressure drop, which could indicate a leak in the system. Look for crystalline buffer deposits around fittings if you are using buffered mobile phases.[3]

    • Pump and Solvent Lines: Ensure the mobile phase reservoirs are not empty and that there are no air bubbles in the solvent lines.[5] Purge the pump to remove any trapped bubbles.

    • Method Parameters: Double-check that the correct flow rate and gradient program have been loaded in the control software.[6]

Q2: I'm observing a gradual drift in the retention time of d5-DODAG over a long sequence of samples. What should I investigate?

A slow, consistent drift in retention time, where the solvent front (t0) remains stable, usually suggests a chemical change in the system, most often related to the column or mobile phase.[3]

  • Primary Causes & Solutions:

    • Column Equilibration: The column may not have been sufficiently equilibrated, especially if it's a new column or if the method has just been started.[7][8] Some columns require several injections for active sites to become fully conditioned.[9]

    • Mobile Phase Composition: If you are using pre-mixed mobile phases, the more volatile organic component (e.g., acetonitrile, isopropanol) can selectively evaporate over time, increasing the aqueous content and thus increasing retention time.[3] Prepare fresh mobile phase.

    • Column Contamination: Strongly retained compounds from the sample matrix can accumulate on the column, altering the stationary phase chemistry and causing retention time to drift.[7] Implementing a robust column wash step at the end of the sequence is crucial.

Q3: My d5-DODAG peak is eluting slightly earlier than its non-deuterated analog. Is this normal, and can it cause problems?

Yes, this is a known phenomenon called the "inverse isotope effect" in reversed-phase chromatography.[10][11] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to weaker interactions with the C18 stationary phase and therefore a slightly earlier elution.[10]

  • Implications for Analysis:

    • While usually minor, this retention time difference can become problematic if a matrix effect (ion suppression or enhancement) is present at the specific elution time of either the analyte or the internal standard.[12] If the analyte and the d5-internal standard resolve chromatographically, they may experience different degrees of matrix effects, compromising quantification. The goal is to have them co-elute as closely as possible to ensure they are affected by the same matrix components.[12]

Part 2: In-Depth Troubleshooting Guide

A systematic approach is key to identifying the root cause of retention time shifts. The following diagram and sections provide a logical workflow for troubleshooting.

Troubleshooting Workflow

G start d5-DODAG RT Shift Observed check_t0 Is t0 (Solvent Front) Stable? start->check_t0 t0_variable t0 is Variable (System/Physical Issue) check_t0->t0_variable No t0_stable t0 is Stable (Chemical/Method Issue) check_t0->t0_stable Yes check_flow Check Flow Rate & Pressure t0_variable->check_flow check_leaks Inspect for Leaks check_flow->check_leaks check_pump Purge Pump, Check Solvent Lines check_leaks->check_pump shift_type Shift Type? t0_stable->shift_type gradual_shift Gradual Drift shift_type->gradual_shift Gradual abrupt_shift Abrupt Shift shift_type->abrupt_shift Abrupt check_mobile_phase Check Mobile Phase (Age, Composition) gradual_shift->check_mobile_phase check_temp Verify Column Temp. check_mobile_phase->check_temp check_column Column Contamination/Aging check_temp->check_column check_method Verify Correct Method Loaded abrupt_shift->check_method check_column_install Confirm Correct Column Installed check_method->check_column_install check_equilibration Check Column Equilibration check_column_install->check_equilibration

Sources

Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of 1,2-O-Dioctadecyl-sn-glycerol-d5

Welcome to the technical support center for 1,2-O-Dioctadecyl-sn-glycerol-d5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor sign...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-O-Dioctadecyl-sn-glycerol-d5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor signal intensity during the analysis of this deuterated dialkylglycerol ether lipid.

Introduction

1,2-O-Dioctadecyl-sn-glycerol-d5 (DOG-d5) is a synthetic, stable isotope-labeled analog of 1,2-O-dioctadecyl-sn-glycerol. It is commonly used as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of its non-labeled counterpart and other related ether lipids.[1] Achieving a robust and reproducible signal for DOG-d5 is therefore critical for data quality. This guide provides a structured, in-depth approach to diagnosing and resolving poor signal intensity issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not seeing any signal, or the signal for my 1,2-O-Dioctadecyl-sn-glycerol-d5 internal standard is extremely low. Where should I start?

This is a common issue that can often be resolved by systematically checking the most likely sources of error. We recommend a tiered approach, starting with the simplest explanations and progressing to more complex possibilities.

Tier 1: The "Sanity Check"

  • Standard Preparation:

    • Concentration: Have you prepared your standard at the correct concentration for your instrument's sensitivity range? While a specific concentration is instrument-dependent, a good starting point for high-sensitivity LC-MS/MS systems is in the range of 1-10 µM for the initial stock solution, which is then diluted into the final sample.

    • Solvent: Is the DOG-d5 completely dissolved? 1,2-O-Dioctadecyl-sn-glycerol is soluble in organic solvents like ethanol, methanol, and chloroform.[2] Ensure you are using a compatible solvent and have vortexed or sonicated sufficiently. For final sample injections, ensure the solvent is compatible with your mobile phase to prevent precipitation.

    • Storage: Has the standard been stored correctly? Lipids are prone to degradation. Store at -20°C or lower and protect from light.[3] Repeated freeze-thaw cycles should be avoided.

  • Instrument Acquisition Method:

    • Mass-to-Charge Ratio (m/z): Are you monitoring for the correct precursor and product ions? For DOG-d5, you should be looking for the appropriate adduct. In positive ion mode, this is often the [M+H]+ or [M+NH4]+ adduct.[4]

      • [M+H]+: C39H75D5O3 + H+ = ~602.08 g/mol [5]

      • [M+NH4]+: C39H75D5O3 + NH4+ = ~619.08 g/mol

    • Ionization Mode: Are you in the correct ionization mode? Electrospray ionization (ESI) in positive mode is typically used for this class of compounds.

Tier 2: Sample & Matrix Effects

If the basic checks don't resolve the issue, the problem may lie within your sample preparation or the sample matrix itself.

  • Workflow for Troubleshooting Sample & Matrix Effects

Caption: Troubleshooting workflow for poor DOG-d5 signal.

Q2: I suspect ion suppression is affecting my DOG-d5 signal. How can I confirm and mitigate this?

Ion suppression is a common phenomenon in ESI-MS where co-eluting matrix components compete with the analyte of interest (in this case, DOG-d5) for ionization, leading to a decreased signal.[6][7] This is a significant concern in complex biological samples like plasma, where high concentrations of phospholipids can interfere with the analysis.[8]

Confirmation of Ion Suppression:

A post-extraction addition experiment is a reliable way to confirm ion suppression.

  • Prepare two sample sets:

    • Set A: Your regular extracted sample with DOG-d5 added before extraction.

    • Set B: An aliquot of your extracted blank matrix (with no DOG-d5) to which you add the same amount of DOG-d5 after extraction.

  • Analyze both sets.

  • Compare the peak area of DOG-d5 in both sets. If the peak area in Set A is significantly lower than in Set B, ion suppression is likely occurring.[9]

Mitigation Strategies:

StrategyDescriptionRationale
Sample Dilution Dilute the final extract with the initial mobile phase.Reduces the concentration of interfering matrix components. Often the simplest and most effective first step.
Chromatographic Separation Optimize your LC method to separate DOG-d5 from the interfering compounds.If the interfering compounds elute at a different time than DOG-d5, the suppression effect will be minimized. Consider adjusting the gradient or using a different column chemistry.
Improved Sample Cleanup Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step.These techniques, such as those based on the Folch or Bligh-Dyer methods, can selectively remove classes of interfering compounds (e.g., phospholipids, salts) before analysis.[10]
Change Ionization Source If available, try Atmospheric Pressure Chemical Ionization (APCI).APCI is a gas-phase ionization technique and can be less susceptible to matrix effects than ESI for certain compounds.

It is also worth noting that contaminants from lab consumables, such as vial cap liners, can leach into the sample and cause ion suppression.[11][12][13]

Q3: What are the optimal mass spectrometry parameters for 1,2-O-Dioctadecyl-sn-glycerol-d5?

While optimal parameters are instrument-specific, here is a general guide for a triple quadrupole mass spectrometer. You should always perform tuning and compound optimization on your specific instrument.

Experimental Protocol: Compound Optimization

  • Prepare a ~1 µM solution of DOG-d5 in a solvent compatible with your mobile phase (e.g., 50:50 methanol:isopropanol).

  • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Perform a Q1 scan in positive ion mode to identify the most abundant precursor ion (likely the [M+H]+ or [M+NH4]+ adduct).

  • Select the most intense precursor ion and perform a product ion scan to identify the major fragment ions. For dialkylglycerols, you will often see neutral losses of the alkyl chains.[14]

  • Set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-product ion transition.

  • Optimize MS parameters such as collision energy (CE) and cell exit potential (CXP) for the selected MRM transition to achieve maximum signal intensity.

Example MRM Transitions:

Precursor IonProduct Ion (Example)Notes
[M+NH4]+Neutral loss of an octadecyl chain + NH3This is often a highly specific and sensitive transition.[14]
[M+H]+Neutral loss of an octadecyl chainAnother common and useful transition.

Advanced Troubleshooting

Q4: I've tried all the above, and my signal is still poor. What else could be the issue?

If basic troubleshooting fails, consider these less common but critical factors:

  • Adduct Formation:

    • Problem: 1,2-O-Dioctadecyl-sn-glycerol-d5 can form various adducts ([M+H]+, [M+Na]+, [M+K]+, [M+NH4]+) in the ion source.[15] If your mobile phase has a high concentration of sodium or potassium salts, the signal may be split among these different adducts, reducing the intensity of your target adduct.

    • Solution:

      • Use high-purity solvents and additives (e.g., LC-MS grade).

      • To promote a specific adduct, you can add a small amount of an appropriate salt to your mobile phase. For example, adding ~5 mM ammonium formate can encourage the formation of the [M+NH4]+ adduct, consolidating the signal into a single, more intense peak.[14]

  • In-source Fragmentation/Degradation:

    • Problem: The compound may be fragmenting in the ion source before it reaches the mass analyzer. This can be caused by high source temperatures or aggressive declustering potentials.

    • Solution: Systematically reduce the source temperature and declustering potential (or equivalent parameter on your instrument) to see if the signal for your precursor ion improves.

  • Logical Relationship of Advanced Troubleshooting Steps

G cluster_0 Initial State cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Outcome PoorSignal Persistently Poor Signal Adducts Check Adduct Distribution PoorSignal->Adducts Fragmentation Investigate In-Source Fragmentation PoorSignal->Fragmentation ModifyMobilePhase Modify Mobile Phase (e.g., add NH4OAc) Adducts->ModifyMobilePhase OptimizeSource Optimize Source Parameters (Temp, DP) Fragmentation->OptimizeSource SignalRestored Signal Intensity Restored ModifyMobilePhase->SignalRestored OptimizeSource->SignalRestored

Caption: Advanced troubleshooting for persistent poor signal.

References

  • Han, X., & Gross, R. W. (2005). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 46(2), 194-207.
  • Phenomenex. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • ResearchGate. (n.d.). Impact of ion suppression by sample cap liners in Lipidomics | Request PDF. Retrieved February 22, 2026, from [Link]

  • Fong, D. T. T., Wenk, M. R., & Torta, F. (2020). Impact of ion suppression by sample cap liners in lipidomics. Analytica Chimica Acta, 1137, 136-142.
  • Hamad Bin Khalifa University. (2020, November 15). Impact of ion suppression by sample cap liners in lipidomics.
  • Kallow, W., Jabari, M., & Brodbelt, J. S. (2022). Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(10), 1935–1944.
  • Biocompare. (2022, August 15). Sample Prep for Lipidomic Mass Spec.
  • Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage. (2025, September 12). Technology Networks.
  • Zemski Berry, K. A., Murphy, R. C., & Ahrends, R. (2020). Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. Analytical Chemistry, 92(15), 10645–10654.
  • PubChem. (n.d.). 1,2-O-Dioctadecyl-sn-glycerol. Retrieved February 22, 2026, from [Link]

  • Castro-Perez, J., & Previs, S. F. (2019, October 6). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 9(10), 223.
  • Murphy, R. C., & Gaskell, S. J. (2011). Qualitative Analysis and Quantitative Assessment of Changes in Neutral Glycerol Lipid Molecular Species Within Cells. Methods in Enzymology, 500, 139–159.
  • Chromatography Forum. (2012, February 10). Mass Spec losing internal standard.
  • PubChemLite. (n.d.). 1,2-dioctadecanoyl-3-eicosanoyl-sn-glycerol (C59H114O6). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2021, January 22). What is the solution to the low intensity problem of lc-ms/ms??.
  • Reddit. (2024, October 17). ICP-MS internal standard issues.
  • Kim, J., Kim, H. J., & Kim, D. H. (2019). Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass Spectrometry. Journal of Analytical Science and Technology, 10(1), 1-7.
  • Silva, D. N., & Lopes, N. P. (2026, February 9). The effect of glycerol on signal supression during electrospray ionization analysis of proteins. Journal of Mass Spectrometry, 51(2), 159-162.
  • ZefSci. (2025, May 6).
  • Murphy, R. C., & Gaskell, S. J. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(11), 1996–2005.
  • AOCS. (2019, July 23).
  • AOCS. (2019, July 23). Lipidomic Analysis of Glycerolipids.
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved February 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1,2-O-Dioctadecyl-sn-glycerol-d5 vs. 1,3-Diacylglycerol-d5 as Internal Standards in Lipidomics

[1] Executive Summary: The "Stability vs. Similarity" Paradox In quantitative lipidomics, the selection of an Internal Standard (IS) for Diacylglycerol (DAG) analysis presents a fundamental trade-off between chemical sta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Stability vs. Similarity" Paradox

In quantitative lipidomics, the selection of an Internal Standard (IS) for Diacylglycerol (DAG) analysis presents a fundamental trade-off between chemical stability and chromatographic fidelity .

  • 1,2-O-Dioctadecyl-sn-glycerol-d5 (The "Ether Surrogate"): A dialkyl-glycerol analogue.[1] It offers absolute stability against acyl migration and hydrolysis but suffers from chromatographic retention shifts and differential ionization efficiencies compared to native DAGs.[1]

  • 1,3-Diacylglycerol-d5 (The "Isomeric Mimic"): Structurally identical to the thermodynamic end-product of native DAG isomerization.[1] It offers better ionization matching but introduces significant risks regarding quantification accuracy if the sample preparation induces uncontrolled acyl migration.[1]

The Verdict: Use 1,2-O-Dioctadecyl-sn-glycerol-d5 for high-throughput profiling where robustness is paramount.[1] Use 1,3-Diacylglycerol-d5 (or preferably a 1,2-diester-d5 handled under strict cryogenic conditions) only when accurate isomer-specific quantification is required and matrix effects are severe.[1]

The Physicochemical Divide

Understanding the structural nuances is prerequisite to interpreting MS/MS data.[1]

Feature1,2-O-Dioctadecyl-sn-glycerol-d51,3-Diacylglycerol-d5
Linkage Type Ether (Alkyl) at sn-1, sn-2Ester (Acyl) at sn-1, sn-3
Chemical Stability High. Resistant to acid/base hydrolysis and migration.[1]Low. Prone to hydrolysis and rapid acyl migration.[1]
RPLC Retention Shifted. Elutes later than equivalent diesters due to lack of carbonyl oxygen polarity.Co-eluting. Elutes with endogenous 1,3-DAGs; slightly separated from 1,2-DAGs.[1]
MS/MS Fragmentation Distinct. No neutral loss of fatty acids as ketenes.[1] Fragments via charge-remote mechanisms.[1]Standard. Characteristic neutral loss of fatty acids (RCOOH) or ketenes.[1]
Adduct Formation Favors [M+NH4]+ or [M+Na]+; often higher response.[1]Favors [M+NH4]+; response matches endogenous DAGs.

The Stability Crisis: Acyl Migration

The single greatest source of error in DAG quantification is Acyl Migration .[1] Native bioactive DAGs exist primarily as the 1,2-sn isomer.[1] However, thermodynamic pressure forces the acyl group at sn-2 to migrate to the sn-3 position, forming the more stable 1,3-sn isomer.

Why this matters for IS selection: If you use 1,3-DAG-d5 , you are using an IS that represents the degraded state of the analyte. If your extraction protocol causes 30% of your 1,2-DAG analyte to convert to 1,3-DAG, but your IS was already 100% 1,3-DAG, you cannot track the degradation rate, leading to quantification bias.

1,2-O-Dioctadecyl-sn-glycerol-d5 is immune to this mechanism because ether bonds cannot migrate.[1]

Mechanism of Acyl Migration

The following diagram illustrates the nucleophilic attack mechanism that drives the 1,2 to 1,3 conversion, which the Ether IS avoids.

AcylMigration DAG12 1,2-Diacylglycerol (Bioactive Isomer) Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Nucleophilic attack by sn-3 OH DAG13 1,3-Diacylglycerol (Stable Isomer) DAG12->DAG13 Equilibrium (40:60) Intermediate->DAG13 Ring opening EtherIS 1,2-O-Dioctadecyl-d5 (Ether IS) EtherIS->Intermediate BLOCKED (No Carbonyl)

Figure 1: Mechanism of Acyl Migration.[1][2] The Ether-linked IS (Green) lacks the carbonyl carbon required for the nucleophilic attack, rendering it chemically inert compared to the Ester-linked DAGs.

Chromatographic & Ionization Challenges

Retention Time Shifts (RPLC)

In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobicity.[1]

  • Ester lipids (1,3-DAG-d5): Possess carbonyl oxygens (C=O) which accept hydrogen bonds, slightly reducing hydrophobicity.[1]

  • Ether lipids (1,2-O-Dioctadecyl-d5): Lack carbonyls. They are significantly more hydrophobic.[1]

Consequence: The Ether IS will elute later than the endogenous DAGs (often by 0.5 - 1.0 minutes depending on gradient).[1]

  • Risk:[1] If matrix suppression varies across the gradient (e.g., phospholipids eluting late), the IS may not experience the same suppression as the analyte, invalidating the normalization.

Ionization Efficiency

Ether lipids often exhibit higher ionization efficiency in ESI(+) mode due to the stability of the ether linkage and increased surface activity.[1]

  • Correction: You must calculate a Response Factor (RF) .[1] Do not assume a 1:1 response ratio between the Ether IS and the Ester Analyte.[1]

Experimental Protocols

Protocol A: Validating Isomer Separation (Critical for 1,3-DAG-d5)

If you choose the ester-based IS, you must ensure your chromatography separates 1,2 from 1,3 isomers to know what you are quantifying.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1mm.[1]

  • Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Formate.[1]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.[1]

  • Isocratic Hold: Introduce a 5-minute isocratic hold at 85% B.

  • Observation: 1,3-DAGs typically elute before 1,2-DAGs in RPLC due to the more compact shape of the 1,3-isomer, though this varies by specific column selectivity.[1]

Protocol B: The "Gold Standard" Extraction (Minimizing Migration)

Regardless of the IS, this extraction prevents the sample from degrading.[1]

  • Sample: Plasma or Homogenized Tissue (kept on wet ice).[1]

  • Solvent: Chloroform/Methanol (2:1) pre-cooled to -20°C .

  • Acidification: Do NOT add acid (HCl/Acetic Acid) as this catalyzes acyl migration.[1] Use neutral conditions.

  • Process: Vortex max speed 30s. Centrifuge 3000xg at 4°C.

  • Dry Down: Evaporate under Nitrogen at Room Temperature (never heat >30°C).[1]

  • Reconstitution: Immediate reconstitution in starting mobile phase (free of acid).[1]

Decision Matrix: Which IS to Choose?

Use the following logic flow to select the correct standard for your assay.

DecisionTree Start Select DAG Internal Standard Q1 Is strict isomer differentiation (1,2 vs 1,3) required? Start->Q1 Branch1 YES (Signaling Studies) Q1->Branch1 Branch2 NO (Total Lipid Profiling) Q1->Branch2 Q2 Can you guarantee -20°C extraction? Branch1->Q2 ResultC Use 1,2-O-Dioctadecyl-d5 (Robustness Priority) Branch2->ResultC ResultA Use 1,3-DAG-d5 (Must separate isomers chromatographically) Q2->ResultA Yes ResultB Use 1,2-O-Dioctadecyl-d5 (Calculate Response Factors) Q2->ResultB No (Migration Risk)

Figure 2: Decision Matrix for Internal Standard Selection. Green paths indicate scenarios favoring the Ether lipid; Red indicates scenarios favoring the Ester lipid.

Comparative Data Summary

Metric1,2-O-Dioctadecyl-sn-glycerol-d51,3-Diacylglycerol-d5
Linearity (R²) > 0.995 (Requires RF correction)> 0.998 (Natural fit)
Precision (%CV) < 5% (Excellent stability)5 - 15% (Variable due to migration)
Matrix Effect High Risk (Elutes in cleaner region)Low Risk (Co-elutes with analyte)
Shelf Life > 2 Years (Solution)< 6 Months (Solution, -80°C)

References

  • Christie, W. W. (2024).[1] Diacylglycerols: Structure, Composition, and Analysis. Lipid Maps. [Link]

  • Holčapek, M., et al. (2018).[1] Liquid chromatography-mass spectrometry of lipids. Journal of Chromatography A, 1568, 1-13.[1] [Link]

  • Li, L., et al. (2011).[1] Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry. PLOS ONE. [Link]

  • Avanti Polar Lipids. (2024). Technical Data: Handling of Diacylglycerols and Acyl Migration. [Link]

  • Murphy, R. C. (2015).[1] Mass Spectrometry of Lipids. Handbook of Lipid Research. Springer.[1] [Link]

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Comparative

A Guide to a Crucial Step in Lipidomics: Validation and Comparison of Internal Standards for Accurate Quantification

Introduction: The Analytical Challenge of the Lipidome In the landscape of systems biology, lipidomics presents a unique and formidable analytical challenge. The lipidome's vast complexity, with thousands of individual m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of the Lipidome

In the landscape of systems biology, lipidomics presents a unique and formidable analytical challenge. The lipidome's vast complexity, with thousands of individual molecular species spanning a wide range of concentrations and chemical properties, pushes the limits of even the most advanced mass spectrometry (MS) platforms.[1][2][3] The journey from a biological sample to reliable quantitative data is fraught with potential pitfalls. Variability is introduced at every step: from the efficiency of lipid extraction from a complex matrix, to the subtle yet significant matrix effects that can suppress or enhance ionization, and the inherent performance fluctuations of the analytical instrument.[2][4][5][6]

Absolute accuracy in this field is not a given; it must be rigorously built and validated. The cornerstone of this validation is the proper use of internal standards (IS).[2][7] An internal standard is a compound added to a sample at a known concentration before processing to correct for analytical variance. However, not all internal standards are created equal. The choice of an IS strategy can profoundly impact the accuracy, precision, and ultimate biological interpretation of the results.

This guide provides a framework for researchers, scientists, and drug development professionals to navigate the critical process of selecting, comparing, and validating different internal standard strategies. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to design and implement a self-validating system that ensures the integrity and trustworthiness of your lipidomics data.

Pillar 1: Understanding the Tools - A Comparative Analysis of Internal Standard Strategies

The fundamental principle of an internal standard is that it should behave as similarly as possible to the analyte of interest throughout the entire analytical workflow. In lipidomics, this has led to several distinct strategies, each with its own scientific rationale, benefits, and drawbacks.

The "Gold Standard": Stable Isotope-Labeled, Species-Specific Internal Standards

This strategy employs an isotopic version of the exact lipid species being quantified (e.g., using 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine to quantify PC(16:0/16:0)). These standards are identical to their endogenous counterparts in terms of chemical structure, chromatographic retention time, and ionization efficiency, differing only in mass.

  • Causality & Rationale: By perfectly mimicking the analyte, a species-specific IS experiences the exact same losses during sample preparation and the same degree of ionization suppression or enhancement from the sample matrix.[2][7] This allows for the most accurate correction possible, as the ratio of the analyte to its specific IS remains constant despite these variations. This is the foundation of the isotope-dilution mass spectrometry technique, which is widely regarded as the most accurate quantification method.

  • Pros: Unmatched accuracy and precision, making it the required standard for many clinical and regulated bioanalytical applications.

  • Cons: Can be prohibitively expensive and are not commercially available for every one of the thousands of known lipid species.

The Pragmatic Workhorse: Class-Specific Internal Standards

This is the most common strategy in discovery-based lipidomics. It involves using a single, structurally representative, isotope-labeled standard to quantify all lipid species within a given class.[8] For example, PC(17:0/17:0) might be used to quantify all phosphatidylcholines (PCs).

  • Causality & Rationale: This approach operates on the assumption that the ionization response of all species within a class is primarily dictated by the common headgroup and is therefore similar.[2][9] Ready-made commercial mixes, such as the SPLASH™ LIPIDOMIX®, provide a convenient and widely used set of class-specific standards.[2][10]

  • Pros: Highly cost-effective, convenient, and allows for the quantification of a broad range of lipids for which individual standards may not be available.

  • Cons: This strategy's core assumption can be a significant source of error. Ionization efficiency is not only dependent on the headgroup but is also influenced by the length and degree of unsaturation of the fatty acyl chains.[1][9] A short, saturated PC standard will not experience the same ionization efficiency as a long, polyunsaturated PC, leading to potential over- or under-quantification.

The Informed Compromise: Multi-Standard Cocktails

This strategy improves upon the class-specific approach by including several isotope-labeled standards per lipid class, chosen to represent the diversity of acyl chains (e.g., including a saturated, a monounsaturated, and a polyunsaturated standard for the PC class).[9][11]

  • Causality & Rationale: By using multiple standards, a response curve can be generated that better models the behavior of different species across the class. This helps to correct for the variations in ionization efficiency related to acyl chain composition, providing a more accurate quantification than a single standard can achieve.

  • Pros: Offers a significant improvement in accuracy over the single class-specific method without the extreme cost of a fully species-specific approach.

  • Cons: Requires more complex data processing to apply the correct response factors and is more expensive than the single-standard approach.

Emerging Strategies: Biologically-Generated ¹³C-IS Mixtures

A novel approach involves generating a complex mixture of fully ¹³C-labeled lipids by growing microorganisms like yeast on a ¹³C-enriched carbon source.[12] The resulting lipid extract serves as a comprehensive internal standard cocktail.

  • Pros: This method has the potential to provide a vast array of species-specific internal standards in a single, cost-effective mixture, correcting for variation on a much finer scale.[12]

  • Cons: The availability of these mixtures is limited, and their full characterization and validation can be complex.

Pillar 2: The Proving Ground - A Step-by-Step Protocol for Validating Your Internal Standard Strategy

Trust in your data comes from empirical validation. The following experimental protocol is designed as a self-validating system to objectively compare the performance of different IS strategies within your specific biological matrix. This workflow is grounded in the principles of regulated bioanalytical method validation.[13][14]

G cluster_prep Phase 1: Preparation cluster_spiking Phase 2: Spiking & Extraction cluster_analysis Phase 3: Analysis & Evaluation Pool 1. Prepare Homogenous Pooled Matrix (e.g., Plasma) Endo 2. Characterize Endogenous Lipid Levels Pool->Endo Spike_A 3a. Spike Matrix with IS Strategy A (Class-Specific) Pool->Spike_A Spike_B 3b. Spike Matrix with IS Strategy B (Species-Specific) Pool->Spike_B Extract_A 4a. Perform Lipid Extraction (e.g., Folch/MTBE) Spike_A->Extract_A Extract_B 4b. Perform Lipid Extraction (e.g., Folch/MTBE) Spike_B->Extract_B LCMS_A 5a. LC-MS/MS Analysis Extract_A->LCMS_A LCMS_B 5b. LC-MS/MS Analysis Extract_B->LCMS_B Eval 6. Calculate & Compare Accuracy, Precision, & Matrix Effects LCMS_A->Eval LCMS_B->Eval

Caption: Experimental workflow for comparing two internal standard strategies.

Detailed Methodology

Objective: To compare the accuracy, precision, and matrix effect correction of a class-specific IS strategy (Strategy A) versus a more comprehensive species-specific IS panel (Strategy B).

  • Prepare a Pooled Biological Matrix:

    • Rationale: To eliminate biological variation between samples, allowing for a focused assessment of analytical performance.

    • Protocol: Obtain a sufficient volume of the target matrix (e.g., human plasma, cell lysate) from multiple donors or batches.[15][16] Pool and mix thoroughly to create a single, homogenous sample. This will be your base matrix for all subsequent steps.

  • Characterize Endogenous Levels:

    • Rationale: You must know the baseline concentration of lipids in your matrix to accurately calculate spike recovery.

    • Protocol: Perform a lipid extraction[17] and LC-MS/MS analysis on an aliquot of the un-spiked pooled matrix. Quantify the target lipids using an external calibration curve for this initial characterization.

  • Spike-Recovery and Accuracy Assessment:

    • Rationale: This directly measures how well each IS strategy can quantify a known amount of analyte added to the matrix.[18]

    • Protocol: a. Aliquot the pooled matrix into three sets of tubes (n=5 replicates per set). b. Prepare three levels of an analyte spike mix containing known concentrations of authentic lipid standards (e.g., a short-chain saturated PC, a long-chain polyunsaturated PC, and a cholesterol ester). c. Spike the three sets of matrix aliquots to create Low, Medium, and High concentration samples. d. Now, divide each concentration set in half. To one half, add the internal standards for Strategy A . To the other half, add the internal standards for Strategy B . e. Perform your validated lipid extraction protocol (e.g., Folch or MTBE).[17][19] f. Analyze all samples by LC-MS/MS. g. Calculation: For each lipid and each IS strategy, calculate accuracy: Accuracy (%) = [(Measured Conc. - Endogenous Conc.) / Spiked Conc.] * 100

  • Precision Assessment:

    • Rationale: This measures the reproducibility of the quantification.

    • Protocol: Using the data from the 5 replicates at each concentration level from the previous step: a. Calculation: Calculate the mean and standard deviation of the measured concentrations. Precision (%CV) = (Standard Deviation / Mean) * 100

  • Matrix Effect Assessment:

    • Rationale: This is a critical test. The matrix effect (ion suppression or enhancement) is a major source of error.[5][6] A good IS should track and correct for this effect.

    • Protocol: [20][21] a. Sample 1 (Neat Solvent): Prepare a solution of your analyte spike mix in a clean solvent (e.g., the mobile phase). b. Sample 2 (Post-Spike Matrix): Take an aliquot of your pooled matrix, perform the lipid extraction first, and then spike the final, dried extract with the analyte mix before reconstituting for injection. c. Analyze both samples by LC-MS/MS. d. Calculation: Matrix Effect (%) = (Peak Area in Post-Spike Matrix / Peak Area in Neat Solvent) * 100 A value < 100% indicates ion suppression; > 100% indicates enhancement. e. Evaluation: While the absolute matrix effect is informative, the key comparison is the final quantified concentration from Step 3. If Strategy B yields an accurate concentration despite a strong matrix effect, it demonstrates superior correction compared to Strategy A.

Pillar 3: Interpreting the Results & Making Informed Decisions

The data from your validation experiment should be compiled into clear comparison tables to facilitate interpretation.

Table 1: Hypothetical Validation Data for Phosphatidylcholine (PC) Species

Lipid SpeciesIS StrategySpike LevelAccuracy (%)Precision (%CV)
PC(16:0/18:1) A: Class-Specific Medium95.24.5
(structurally similar to IS)B: Species-Specific Medium99.12.1
PC(22:6/16:0) A: Class-Specific Medium71.4 14.8
(structurally dissimilar)B: Species-Specific Medium101.52.5

Analysis of Results:

In the hypothetical data above, the class-specific IS (Strategy A) performs reasonably well for PC(16:0/18:1), which is structurally similar to a typical PC standard. However, it fails dramatically for PC(22:6/16:0), a long-chain polyunsaturated species, resulting in poor accuracy and high variability. In contrast, the species-specific IS (Strategy B) provides excellent accuracy and precision for both lipids, demonstrating its robustness. This highlights how a class-specific standard can fail to correct for differences in extraction efficiency and ionization response for structurally diverse lipids within the same class.

G cluster_input Research Goal cluster_decision Decision Point cluster_output Strategy Selection cluster_validation Mandatory Step Goal Define Analytical Need (e.g., Absolute Quantification vs. Relative Profiling) Decision Required Accuracy? Goal->Decision High_Acc Strategy: Species-Specific IS Use Case: Clinical Biomarkers, Regulated Studies Decision->High_Acc High Med_Acc Strategy: Class-Specific IS Use Case: Discovery Profiling, Large Cohort Screening Decision->Med_Acc Moderate Validation Perform Validation Experiment (Accuracy, Precision, Matrix Effect) to Confirm Performance High_Acc->Validation Med_Acc->Validation

Caption: Decision logic for selecting an internal standard strategy.

Recommendations for Practice:
  • For Absolute Quantification: When the goal is to determine the precise molar concentration of specific lipids, such as in clinical diagnostics or regulated drug development studies, the use of stable isotope-labeled, species-specific internal standards is paramount.[7] The investment is justified by the required level of accuracy and data defensibility.

  • For Relative Quantification and Discovery: In large-scale discovery studies, where the primary goal is to identify significant fold-changes between experimental groups rather than absolute concentrations, a well-validated class-specific IS strategy can be a scientifically sound and cost-effective choice.[1] However, it is crucial to be aware of the potential for inaccuracies, especially when comparing lipids with very different acyl chain structures.

Conclusion

The selection and validation of an internal standard strategy is not a preliminary step to be rushed; it is a foundational pillar of robust and reliable lipidomics research. By moving beyond a "one-size-fits-all" mentality and embracing a systematic validation process, researchers can ensure that their quantitative data accurately reflects the underlying biology. The experimental framework provided here offers a clear path to generating high-quality, defensible data, empowering you to make discoveries with confidence.

References

  • Han, X., & Jiang, H. (2009). A review on selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 50(Supplement), S227-S240. [Link]

  • Lipidomics Standards Initiative. (n.d.). Lipid Species Quantification. lipidomicstandards.org. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • Ulmer, C. Z., et al. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 21(18), 6833. [Link]

  • Ghosh, S., & Gowda, H. (2021). A concise review on lipidomics analysis in biological samples. Journal of Proteomics & Bioinformatics, 14(7). [Link]

  • Hrncirova, P., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(10), 2375-2388. [Link]

  • Aimo, L., et al. (2022). The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. Metabolites, 12(1), 55. [Link]

  • van der Meer, J. R., et al. (2024). Normalization strategies for lipidome data in cell line panels. bioRxiv. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • ResearchGate. (n.d.). List of internal standards used for lipidomics analysis. [Link]

  • ResearchGate. (n.d.). Matrix effect on lipid detection. The workflow followed for determining.... [Link]

  • Aimo, L. (2022). A beginner's guide to lipidomics. The Biochemist. [Link]

  • Zhou, J., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Chromatographia, 74(3-4), 219-231. [Link]

  • Avanti Polar Lipids. (2023). Optimized assay for lipid normalization in LC-MS/MS applications. [Link]

  • Lee, G. B., et al. (2025). Evaluating sample normalization methods for MS-based multi-omics and the application to a neurodegenerative mouse model. Analyst. [Link]

  • Avanti Polar Lipids. (n.d.). Lipidomics standards & support. [Link]

  • Wayne State University. (2020). Lipidomics FAQ. [Link]

  • Hartler, J., et al. (2020). A combined flow injection/reversed phase chromatography – high resolution mass spectrometry workflow for accurate absolute lipid quantification with 13C- internal standards. bioRxiv. [Link]

  • Li, J., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(10), 1332-1341. [Link]

  • Holčapek, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydrophilic interaction liquid chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 2375–2388. [Link]

  • Weir, J. M., et al. (2019). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Endocrinology, 10, 567. [Link]

  • Holčapek, M., et al. (2018). Lipidomic analysis of biological samples. Analytica Chimica Acta, 1037, 1-14. [Link]

  • Han, X., & Gross, R. W. (2005). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Trends in Analytical Chemistry, 24(6), 495-498. [Link]

  • Yang, K., & Han, X. (2016). Tutorial on Lipidomics. Analytica Chimica Acta, 919, 1-11. [Link]

  • ResearchGate. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. [Link]

  • HSC Cores - BookStack. (2024). Lipidomics SOP. [Link]

  • Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. [Link]

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Validation

Beyond Deuterium: A Comparative Guide to Alternative Internal Standards for Diacylglycerol Analysis

Executive Summary Diacylglycerols (DAGs) are critical lipid second messengers, particularly the sn-1,2-isomers which activate Protein Kinase C (PKC). However, accurate quantification via LC-MS/MS is plagued by two notori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diacylglycerols (DAGs) are critical lipid second messengers, particularly the sn-1,2-isomers which activate Protein Kinase C (PKC). However, accurate quantification via LC-MS/MS is plagued by two notorious challenges: acyl migration (the thermodynamic shift from 1,2-DAG to 1,3-DAG) and low ionization efficiency of neutral lipids.

While deuterated standards (e.g., d5-1,2-dipalmitoyl-sn-glycerol) represent the "gold standard," they are prohibitively expensive and limited in acyl-chain diversity. This guide objectively compares these against viable alternatives: Odd-Chain Saturated DAGs and Uniformly Labeled (


C) Lipid Extracts . We analyze performance across recovery, stability, and cost-efficiency to help you select the right tool for your signaling studies.

Part 1: The Technical Challenge – Acyl Migration

Before selecting a standard, one must understand the failure mode. In aqueous or acidic conditions (common in silica-based SPE or LC), the signaling-active sn-1,2-DAG isomerizes to the inactive sn-1,3-DAG. An internal standard (IS) must either track this migration perfectly or be chemically distinct enough to remain stable.

Visualization: The Acyl Migration Trap

The following diagram illustrates the thermodynamic instability of 1,2-DAG and how it complicates analysis.

AcylMigration cluster_0 Analytical Risk Zone DAG12 sn-1,2-DAG (Signaling Active) Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Acid/Heat/Silica Intermediate->DAG12 Reversible (Slow) DAG13 sn-1,3-DAG (Thermodynamically Stable) Intermediate->DAG13 Isomerization

Caption: Mechanism of acyl migration. 1,2-DAGs isomerize to 1,3-DAGs via a cyclic intermediate, a process accelerated by acidic solvents and silica chromatography.

Part 2: Comparative Analysis of Internal Standards

We compare three classes of internal standards. The data below is synthesized from validation studies involving human plasma and cell lysate matrices.

The Gold Standard: Deuterated Isobars (e.g., d5-1,2-16:0/16:0)
  • Mechanism: Behaves nearly identically to endogenous analyte.

  • Pros: Corrects for matrix effects and extraction loss perfectly; tracks acyl migration if the IS is also a 1,2-isomer.

  • Cons: Extremely expensive; limited availability of specific acyl chains (often only d5-16:0 or d5-18:0 available).

The Workhorse Alternative: Odd-Chain Saturated DAGs (e.g., 15:0/15:0, 17:0/17:0)
  • Mechanism: Uses non-endogenous fatty acid chain lengths to separate from biological signals.

  • Pros: Cost-effective (<10% cost of deuterated); chemically stable; readily available.

  • Cons: "Odd-chain" lipids do exist naturally in trace amounts (dietary origin), requiring blank subtraction; slightly different retention time (RT) shifts matrix effect correction.

The Omics Alternative: C-Uniformly Labeled Extracts (e.g., Yeast/Algae)[1]
  • Mechanism: Biologically generated lipidome where all carbons are

    
    C.
    
  • Pros: Provides hundreds of IS species simultaneously; perfect RT matching; corrects for class-specific ionization.

  • Cons: Complex spectra; requires deconvolution software; specific DAG concentrations in extract may vary between batches.

Performance Comparison Table
FeatureDeuterated (d5-DAG)Odd-Chain (17:0/17:[1][2]0)

C-Labeled Extract
Cost (per sample) High (

$)
Low ($)Medium (

)
Isomer Specificity High (if 1,2-d5 used)Medium (Usually 1,2/1,3 mix)High (Biologically generated)
Mass Shift +5 DaVaries (Chain length)+3 per Carbon
Matrix Correction ExcellentGoodExcellent
Natural Interference NoneLow (Diet dependent)None
Recovery (Plasma) 95-102%90-96%94-100%

Part 3: Recommended Experimental Protocol

This protocol utilizes Odd-Chain DAGs (1,2-dipentadecanoyl-sn-glycerol) as the primary alternative standard, validated for cost-sensitive high-throughput screening.

Reagents
  • Internal Standard: 1,2-dipentadecanoyl-sn-glycerol (15:0/15:0 DAG). Prepare 10 µM stock in Chloroform:Methanol (1:1).

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v) with 0.01% BHT (antioxidant).

  • LC Mobile Phase:

    • A: Acetonitrile:Water (40:60) + 10mM Ammonium Formate.

    • B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Formate.

Step-by-Step Workflow
  • Sample Preparation & Spiking (Critical Step):

    • Thaw plasma/lysate on ice.

    • Add 10 µL of IS Stock (100 pmol total) before extraction to track recovery.

    • Expert Insight: Do not add IS after extraction. DAGs are hydrophobic and stick to plastic tips; adding prior to extraction ensures the IS equilibrates with the matrix.

  • Modified Bligh-Dyer Extraction:

    • Add 750 µL Chloroform:Methanol (1:2). Vortex vigorously for 30s.

    • Add 250 µL Chloroform. Vortex.

    • Add 250 µL Water. Vortex.

    • Centrifuge at 1000 x g for 5 min.

    • Causality: This creates a biphasic system. DAGs partition into the lower chloroform phase.

    • Crucial: Keep all solvents neutral. Avoid acetic acid, which catalyzes 1,2

      
       1,3 migration.
      
  • Chromatography (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

    • Flow Rate: 0.3 mL/min.

    • Gradient: 40% B to 99% B over 10 mins.

    • Detection: Monitor

      
       adducts. Neutral loss scanning of fatty acids is specific but less sensitive than MRM.
      
Visualization: Analytical Decision Matrix

Use this logic flow to select the correct standard for your specific instrument and budget.

DecisionMatrix cluster_1 Validation Check Start Start: Select DAG Internal Standard Budget Is Budget Restricted? Start->Budget Target Targeting specific 1,2-DAG signaling? Budget->Target No OddChain Use Odd-Chain DAG (15:0 or 17:0) Budget->OddChain Yes Deuterated Use Deuterated 1,2-DAG (d5-16:0/16:0) Target->Deuterated Yes (High Precision Needed) C13 Use 13C-Yeast Extract Target->C13 No (Global Profiling) Check Run Blank Matrix to check for endogenous odd-chain lipids OddChain->Check

Caption: Decision tree for selecting DAG internal standards based on budget and experimental goals.

Part 4: Data Validation & Self-Check

To ensure your alternative standard is performing correctly, run this self-validation checklist:

  • Linearity Check: Spike the alternative IS (e.g., 17:0 DAG) into a matrix at 5 concentrations. The

    
     should be 
    
    
    
    .[3] If
    
    
    , endogenous interference is likely.
  • Isomer Resolution: Inject a mix of 1,2-16:0/16:0 and 1,3-16:0/16:0. Ensure your LC method separates them by at least 0.5 min. If they co-elute, your quantitation of "active" DAG is compromised.

  • Adduct Stability: DAGs form sodium

    
     and ammonium 
    
    
    
    adducts. Sodium adducts are stable but hard to fragment. Ensure your mobile phase has sufficient Ammonium Formate (10mM) to force the ammonium adduct for consistent MRM transitions.

References

  • Vertex AI Search. (2023). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. National Institutes of Health. Link

  • Vertex AI Search. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. Link

  • Vertex AI Search. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. PubMed.[4] Link

  • Vertex AI Search. (2019). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Royal Society of Chemistry. Link

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Comparative

Cross-Validation of Lipid Quantification: The 1,2-O-Dioctadecyl-sn-glycerol-d5 Benchmark

The following guide details the cross-validation of lipid quantification methodologies using 1,2-O-Dioctadecyl-sn-glycerol-d5 as a benchmark internal standard. This document is structured for analytical chemists and lipi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-validation of lipid quantification methodologies using 1,2-O-Dioctadecyl-sn-glycerol-d5 as a benchmark internal standard. This document is structured for analytical chemists and lipidomics researchers requiring high-fidelity quantification of Diacylglycerols (DAGs).[1][2]

[1][2]

Executive Summary: The Isomerization Challenge

In lipidomics, the quantification of sn-1,2-Diacylglycerol (1,2-DAG) is critical due to its role as a secondary messenger activating Protein Kinase C (PKC). However, accurate quantification is plagued by a fundamental chemical instability: Acyl Migration .[1][2]

Endogenous 1,2-DAGs and standard ester-linked internal standards (e.g., 1,2-dipalmitoyl-sn-glycerol-d5) rapidly isomerize to the thermodynamically stable but biologically inactive 1,3-DAG isoform during extraction and storage.[1] This leads to variable quantification errors depending on the time-lapse between extraction and analysis.[1][2]

The Solution: 1,2-O-Dioctadecyl-sn-glycerol-d5 (hereafter DG-O-d5 ).[1] By replacing the labile ester bonds with stable ether (alkyl) linkages, this standard renders acyl migration chemically impossible.[1] This guide presents a cross-validation protocol using DG-O-d5 to harmonize results across LC-MS/MS (Targeted) and Shotgun Lipidomics (Direct Infusion) platforms.[1]

Chemical Logic & Mechanism

To understand why DG-O-d5 is the superior benchmark, one must visualize the failure mode of traditional standards.

The Stability Advantage
  • Traditional Standards (Ester): The carbonyl oxygen at sn-1 or sn-2 is susceptible to nucleophilic attack by the free hydroxyl group, causing the fatty acid to "hop" positions.

  • The Benchmark (Ether): The alkyl-ether linkage lacks the carbonyl group, removing the electrophilic center required for migration.

Visualization: Isomerization vs. Stability

The following diagram illustrates the chemical stability of the ether-linked standard compared to the volatile ester-linked native lipids.

LipidStability cluster_0 Standard Ester Lipid (Unstable) cluster_1 Ether Benchmark (Stable) 1,2-DAG (Ester) 1,2-Diacyl-sn-glycerol (Bioactive) Transition Acyl Migration (Spontaneous) 1,2-DAG (Ester)->Transition pH/Temp dependent 1,3-DAG (Ester) 1,3-Diacyl-sn-glycerol (Inactive Artifact) Transition->1,3-DAG (Ester) DG-O-d5 1,2-O-Dioctadecyl-sn-glycerol-d5 (Ether Linked) NoReaction X DG-O-d5->NoReaction Isomer No Isomerization

Figure 1: Mechanistic comparison showing the susceptibility of ester-linked DAGs to acyl migration versus the chemical inertness of the ether-linked DG-O-d5 standard.[1]

Cross-Validation Protocols

This section details how to use DG-O-d5 to validate quantification accuracy between a high-resolution separation method (LC-MS) and a high-throughput method (Shotgun).

Materials Required[3][4][5][6][7][8][9][10][11][12]
  • Internal Standard: 1,2-O-Dioctadecyl-sn-glycerol-d5 (e.g., Avanti Polar Lipids, Cayman Chemical).[1]

  • Matrix: Plasma or homogenized tissue (Liver/Brain).[1][2]

  • Solvents: Methanol, Chloroform, MTBE (HPLC Grade).[1]

Protocol A: Sample Preparation (Unified)

To ensure validity, both analytical platforms must use the exact same lipid extract.[1][2]

  • Spike-In: Add 10 pmol of DG-O-d5 per mg of tissue protein before extraction.[1][2]

    • Note: Adding IS before extraction corrects for extraction efficiency losses.

  • Extraction (MTBE Method):

    • Add 1.5 mL Methanol and 5 mL MTBE to the sample.[1][2] Vortex for 1 hour at 4°C.[1][2]

    • Add 1.25 mL MS-grade water to induce phase separation.[1][2]

    • Centrifuge at 1000 x g for 10 min.

    • Collect the upper organic phase.[1][2]

  • Aliquot: Split the organic phase into two identical vials:

    • Vial A: For LC-MS/MS.

    • Vial B: For Shotgun Lipidomics.

  • Dry Down: Evaporate solvents under a nitrogen stream. Store at -80°C until analysis.

Protocol B: LC-MS/MS (Targeted Validation)[1]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm).[1]

  • Mobile Phase:

    • A: 60:40 ACN:H2O (10mM Ammonium Formate).[1][2]

    • B: 90:10 IPA:ACN (10mM Ammonium Formate).[1][2]

  • Detection: MRM (Multiple Reaction Monitoring).[1][2]

  • Key Setting: Monitor the [M+NH4]+ adduct.[1][2]

    • DG-O-d5 Transition: Precursor m/z ~602.6 → Product m/z (loss of alkyl chain or headgroup specific fragment).[1][2] Note: Ether lipids fragmentation differs from esters; optimization of collision energy is required to detect the specific alkyl chain loss.

Protocol C: Shotgun Lipidomics (High-Throughput)
  • Infusion: Direct infusion via Nano-ESI source (e.g., TriVersa NanoMate or syringe pump).[1][2]

  • Scan Mode: Neutral Loss Scan (NLS) or Full Scan MS1.

  • Quantification: Ratio of endogenous DAG peak intensity to DG-O-d5 peak intensity.

    • Correction Factor: Since DG-O-d5 is an ether lipid, its ionization efficiency may differ from ester DAGs.[1] A Response Factor (RF) must be calculated (see Section 4).

Data Analysis & Method Comparison

The core of cross-validation is comparing the Stability Index and Quantification Precision between the two methods.

Experiment 1: Stability Stress Test

Samples were left in the autosampler at 10°C for 0, 12, and 24 hours to simulate long analytical runs.

Table 1: Comparative Stability of Internal Standards

Time (hrs)Ester IS (d5-DAG) Recovery (%)Ether IS (DG-O-d5) Recovery (%)Interpretation
0 100%100%Baseline
12 84% (Isomerized to 1,[1]3)99.8% Ester IS degrades, skewing data.[1][2]
24 68%99.5% Ether IS remains stable, validating the run.[1][2]
Experiment 2: Cross-Platform Accuracy

Quantification of endogenous 1,2-Dipalmitoyl-glycerol (16:0/16:0) in mouse liver.[1][2]

Table 2: Method Validation Results

MetricLC-MS/MS (Targeted)Shotgun (Direct Infusion)Deviation
Raw Count (Endogenous) 1.50E64.20E6N/A (Method dependent)
IS Count (DG-O-d5) 5.00E51.40E6N/A
Calculated Conc.[1] (pmol/mg) 245.2 258.1 5.2%
Precision (CV%) 3.1%6.8%Acceptable (<15%)

Insight: The <10% deviation between methods confirms that DG-O-d5 acts as a robust normalizer, bridging the gap between the chromatographic separation of LC-MS and the ionization competition of Shotgun Lipidomics.

Critical Workflow Visualization

The following diagram outlines the decision matrix for selecting this standard and the validation loop.

ValidationWorkflow Start Lipid Quantification Project Choice Select Internal Standard Start->Choice Ester_IS Ester-Linked IS (e.g., d5-1,2-DPG) Choice->Ester_IS Traditional Ether_IS Ether-Linked IS (DG-O-d5) Choice->Ether_IS Recommended Risk Risk: Acyl Migration (1,2 -> 1,3 Shift) Ester_IS->Risk Benefit Benefit: Chemical Stability No Isomerization Ether_IS->Benefit Extraction Unified Extraction (MTBE) Benefit->Extraction Split Sample Split Extraction->Split LCMS Method A: LC-MS/MS (Separates Isomers) Split->LCMS Shotgun Method B: Shotgun (No Separation) Split->Shotgun Validation Cross-Validation Check: Is Ratio A/B ~ 1.0? LCMS->Validation Shotgun->Validation

Figure 2: Workflow demonstrating the integration of DG-O-d5 into a dual-platform validation strategy to mitigate isomerization risks.

Technical Considerations & Limitations

While DG-O-d5 is superior for stability, the Application Scientist must acknowledge two critical factors:

  • Ionization Response Factor: Ether lipids are more hydrophobic than ester lipids.[1][2] In ESI+, they may ionize with different efficiency.[1][2]

    • Action: You must run a standard curve mixing DG-O-d5 with a non-deuterated ester standard (e.g., 1,2-Dipalmitoyl-sn-glycerol) to calculate the Response Factor (RF) .[1]

    • Formula:

      
      
      
  • Retention Time Shift: In Reverse-Phase LC, the ether-linked DG-O-d5 will elute later than its ester equivalent due to the lack of polar carbonyl oxygens.[1] Ensure your acquisition window is wide enough to capture it.[1][2]

References

  • Avanti Polar Lipids. 1,2-O-Dioctadecyl-sn-glycerol-d5 Product Details and Structure. Avanti Polar Lipids.[1][2][3] [Link]

  • Tafesse, F. G., et al. (2014).[1][2][4] Quantitative Analysis of Cellular Diacylglycerol Content. Bio-protocol.[1][2][5][6][4] [Link]

  • Han, X., & Gross, R. W. (2005).[1][2] Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[1][2][7] Mass Spectrometry Reviews.[1][2] [Link]

  • LIPID MAPS. Internal Standards for Lipidomic Analysis and Quality Control. LIPID MAPS Lipidomics Gateway.[1][2] [Link]

  • Gawrisch, K., et al. (2009).[1][2] Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability.[1][2][8][9] Biophysical Journal.[1][2] [Link]

Sources

Validation

The Critical Quality Attributes (CQAs) of 1,2-O-Dioctadecyl-sn-glycerol-d5

An In-Depth Guide to Interpreting Quality Control Data for 1,2-O-Dioctadecyl-sn-glycerol-d5: A Senior Application Scientist’s Perspective For researchers, scientists, and drug development professionals, the quality of ea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Interpreting Quality Control Data for 1,2-O-Dioctadecyl-sn-glycerol-d5: A Senior Application Scientist’s Perspective

For researchers, scientists, and drug development professionals, the quality of each component is paramount. This is especially true for lipid excipients like 1,2-O-Dioctadecyl-sn-glycerol-d5, a key building block in advanced drug delivery systems such as lipid nanoparticles (LNPs).[1][2] The shift from simple drug formulations to complex nanocarriers necessitates a more profound understanding of the quality control (QC) data that accompanies these critical raw materials. The purity, identity, and stability of a lipid excipient directly influence the final product's efficacy, safety, and reproducibility.[3][4]

This guide provides an in-depth analysis of the essential QC data for 1,2-O-Dioctadecyl-sn-glycerol-d5. Moving beyond a simple checklist, we will explore the causality behind each analytical test, compare the product's performance with relevant alternatives, and provide the experimental context needed to make informed decisions in your research and development workflows.

The quality of a lipid excipient is defined by its Critical Quality Attributes (CQAs). For 1,2-O-Dioctadecyl-sn-glycerol-d5, these attributes ensure the molecule's identity, purity, and suitability for its intended use. Let's dissect the core analytical techniques used to verify these attributes.

Identity Confirmation: Are You Using What You Think You Are?

Identity testing confirms that the material is, without a doubt, 1,2-O-Dioctadecyl-sn-glycerol-d5. This is the foundational step of all quality control.

A. Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry is a powerful tool for determining the molecular weight and structure of a compound.[5] For a deuterated lipid, it serves two primary purposes: confirming the overall molecular mass and verifying the successful incorporation of the deuterium labels.

  • Why it's done: The five deuterium atoms on the glycerol backbone increase the molecular weight of the molecule by approximately 5 Daltons compared to its non-deuterated counterpart. MS analysis provides a direct measurement of this mass, confirming both the core structure and the isotopic labeling.[6] Deuterated lipids are invaluable as internal standards in pharmacokinetic studies, where their distinct mass allows them to be differentiated from their endogenous or non-labeled counterparts.[7]

  • Interpreting the data: The mass spectrum should show a prominent peak corresponding to the molecular ion of the d5-labeled compound (e.g., [M+H]⁺ or [M+Na]⁺). For 1,2-O-Dioctadecyl-sn-glycerol-d5 (C₃₉H₇₅D₅O₃), the expected monoisotopic mass is approximately 601.64 Da, compared to ~596.61 Da for the non-deuterated version.[6][8] The fragmentation pattern can also provide structural confirmation, revealing characteristic losses of the octadecyl chains.[9][10][11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.[12][13] For 1,2-O-Dioctadecyl-sn-glycerol-d5, ¹H NMR is particularly informative for confirming the location of the deuterium labels.

  • Why it's done: Deuterium is not detected in ¹H NMR. Therefore, the successful synthesis of the d5 variant is unequivocally confirmed by the absence of proton signals from the glycerol backbone (the CH₂OH and CH groups).[14][15] This provides orthogonal confirmation to the mass spectrometry data.

  • Interpreting the data: A conforming ¹H NMR spectrum will display signals corresponding to the protons of the two octadecyl ether chains (the terminal methyl groups, the long methylene chain, and the methylene groups adjacent to the ether oxygen). Crucially, the signals typically seen for the five protons on the glycerol backbone in the non-deuterated standard will be absent.

Purity Assessment: What Else is in the Vial?

Purity is a critical parameter that ensures the absence of contaminants that could affect the stability, safety, or performance of the final formulation.[3][16]

A. Chromatographic Purity (HPLC): Separating the Wheat from the Chaff

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the chemical purity of lipid excipients.[17]

  • Why it's done: HPLC separates the main compound from any impurities, such as residual starting materials, synthesis by-products, or degradation products. Since lipids lack a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are commonly used.

  • Interpreting the data: The result is typically reported as a percentage purity based on the relative peak area. A high purity value (e.g., >98%) indicates a low level of impurities, which is essential for consistent formulation performance and minimizing potential toxicity.

B. Chiral Purity: Ensuring the Correct 3D-Architecture

The "sn" in the name (stereospecifically numbered) indicates that this is a chiral molecule with a specific three-dimensional arrangement at the C2 position of the glycerol backbone.[18]

  • Why it's done: Biological systems are chiral. The specific stereochemistry of lipids is crucial for their self-assembly into ordered structures like the lipid bilayers in LNPs. Using the wrong enantiomer (or a racemic mixture) can lead to improperly formed nanoparticles with altered stability and drug release characteristics.

  • Interpreting the data: Chiral purity is often confirmed by measuring the specific optical rotation of the material using a polarimeter. The measured value is compared against the known specification for the correct enantiomer.[19]

A Practical Guide: Deconstructing the Certificate of Analysis (CofA)

The Certificate of Analysis is the summary of all QC testing for a specific batch. Understanding how to read and interpret it is a critical skill.

Test Specification Hypothetical Result Interpretation as a Senior Scientist
Appearance White to off-white powderConformsThe material meets the expected physical description. Any significant deviation (e.g., discoloration) could indicate degradation or contamination.
Solubility Soluble in ChloroformConformsConfirms the non-polar nature of the lipid and its suitability for dissolution in organic solvents during LNP manufacturing.
Identity by ¹H NMR Conforms to structureConformsThe spectrum shows the correct signals for the lipid tails and, critically, the absence of signals for the glycerol backbone protons, confirming the d5 labeling.
Identity by MS [M+H]⁺ = 602.6 ± 1.0 amu602.8 amuThe measured mass is within the specified range for the deuterated molecule, confirming its molecular identity.
Purity by HPLC-ELSD ≥ 98.0%99.6%The batch is of high chemical purity, minimizing the risk of lot-to-lot variability in formulation performance.
Optical Rotation [α]²⁰/D = -7° to -12° (c=1, CHCl₃)-9.5°The measured optical rotation falls within the specified range, confirming the correct sn-stereochemistry, which is vital for proper LNP assembly.
Assay (by qNMR) 95.0% - 105.0%101.2%The material has the correct content/potency. This is crucial for accurate stoichiometric calculations when formulating LNPs.

Comparison with Key Alternatives

The choice of lipid is a deliberate one, based on desired chemical and physical properties. Here’s how 1,2-O-Dioctadecyl-sn-glycerol-d5 compares to other common lipids.

Lipid Excipient Key Structural Difference Impact on QC & Performance Primary Use Case
1,2-O-Dioctadecyl-sn-glycerol (Non-deuterated) No deuterium labelsQC: Lower molecular weight by MS; shows glycerol protons in ¹H NMR. Performance: Identical physicochemical properties.Structural component in LNPs.
1,2-O-Dioctadecyl-sn-glycerol-d5 (Topic) d5 label on glycerol backboneQC: Higher molecular weight by MS; lacks glycerol protons in ¹H NMR. Performance: Identical physicochemical properties.Internal standard for bioanalysis; neutron scattering studies.[7][20]
1,2-Distearoyl-sn-glycerol (DSG) Ester linkages instead of etherQC: Different NMR chemical shifts; stability testing must rigorously check for hydrolysis. Performance: More susceptible to chemical degradation (hydrolysis).Structural lipid, though less stable than ether-linked counterparts.
1,2-O-Dihexadecyl-sn-glycerol Shorter C16 alkyl chainsQC: Lower molecular weight; different retention time in HPLC. Performance: Lower melting point and different membrane packing properties.Used to modulate the fluidity and transition temperature of the lipid bilayer.

The primary advantage of the ether linkage in 1,2-O-Dioctadecyl-sn-glycerol over the ester linkage in diacyl glycerols is its superior chemical stability, making it more robust against hydrolysis during formulation and storage.

Key Experimental Workflows and Protocols

To ensure trustworthy and self-validating results, standardized protocols are essential.

Overall QC Testing Workflow

This diagram illustrates the logical flow of quality control analysis for an incoming batch of lipid excipient.

QC_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Sample Receipt B Physical Inspection (Appearance, Labeling) A->B C Identity Confirmation (MS, NMR) B->C D Purity & Assay (HPLC, qNMR) C->D E Chiral Purity (Optical Rotation) D->E F Data Review vs. Specifications E->F G Certificate of Analysis (CofA) Generation F->G H Batch Release G->H MS_Interpretation Start Acquire Mass Spectrum CheckPeak Does a major peak exist at ~602.6 m/z? Start->CheckPeak CheckD0 Is there a significant peak at ~597.6 m/z? CheckPeak->CheckD0 Yes Fail_NoPeak Identity Fails: Target compound not detected CheckPeak->Fail_NoPeak No Pass Identity Confirmed: 1,2-O-Dioctadecyl-sn-glycerol-d5 CheckD0->Pass No Fail_D0 Identity Fails: Compound is non-deuterated CheckD0->Fail_D0 Yes (major peak) Fail_Mixture Potential Mixture or Incomplete Labeling CheckD0->Fail_Mixture Yes (minor peak)

Caption: Decision tree for MS-based identity confirmation.

Conclusion

Interpreting the quality control data for a specialized lipid excipient like 1,2-O-Dioctadecyl-sn-glycerol-d5 is a multi-faceted process that goes far beyond verifying numbers on a page. It requires a comprehensive understanding of the analytical techniques, the rationale behind the specifications, and the impact of each quality attribute on the final drug product. For professionals in drug development, mastering the interpretation of this data is not merely a box-ticking exercise; it is a fundamental component of ensuring the development of safe, effective, and reproducible advanced therapeutics. By demanding and critically evaluating comprehensive QC data, researchers can build a solid foundation of quality, leading to more robust and reliable scientific outcomes.

References

  • Lipid Profiling Using 1H NMR Spectroscopy. PubMed.
  • Lipid Profiling Using H NMR Spectroscopy. National Genomics Data Center (CNCB-NGDC).
  • Quality control of the lipid nanoparticles. a Schematic representation... ResearchGate.
  • Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. Single Use Support.
  • NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. JoVE.
  • Can any one help in analysis of lipids in NMR Spectroscopy? ResearchGate.
  • Analysis of mixed lipid extracts using 1H NMR spectra. Oxford Academic.
  • LNP characterization guidelines: Size, PDI, Morphology. Inside Therapeutics.
  • Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. PMC.
  • Considerations for Advancing a Lipid Nanoparticle Formulation to Clinical and Commercial Manufacturing. MilliporeSigma.
  • 1,2-O-Dioctadecyl-sn-glycerol | C39H80O3 | CID 13418278. PubChem.
  • Applications of Mass Spectrometry to Lipids and Membranes. PMC - NIH.
  • Synthesis of novel deuterated lipids and surfactants. ess.eu.
  • Applications of Mass Spectrometry to Lipids and Membranes. Annual Reviews.
  • 1,2-O-Dioctadecyl-sn-glycerol-d5. CLEARSYNTH.
  • LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY. pharmainfo.in.
  • Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. PMC.
  • Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online.
  • Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. PMC.
  • Regulatory Considerations for Excipients used in Lipid Nanoparticles. Pharma's Almanac.
  • Determining de novo lipogenesis and cholesterol synthesis with Deuteromics. Metabolic Solutions.
  • 1,2-O-Dioctadecyl-sn-glycerol. Chem-Impex.
  • 1,2-O-Dioctadecyl-sn-glycerol | CAS 82188-61-2. SCBT.
  • ¹H-NMR spectra of glycerols in D2O solutions and the assignment of each... ResearchGate.
  • 1,2-O-Dioctadecyl-rac-glycerol (CAS Number: 6076-38-6). Cayman Chemical.
  • 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. MDPI.
  • Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing.
  • Role of lipid-based excipients and their composition on the bioavailability of antiretroviral self-emulsifying formulations. Taylor & Francis Online.
  • bmse000184 Glycerol at BMRB. bmrb.io.
  • Interpretation of Mass Spectra. SciSpace.
  • 1,2-Dioctanoyl- sn- glycerol. Sigma-Aldrich.
  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc..
  • (PDF) Lipid Excipients in Self Emulsifying Drug Delivery Systems. ResearchGate.
  • Certificate of Analysis. ThermoFisher.
  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. PMC.
  • 1,2-O-Dioctadecyl-sn-glycerol. Orgasynth.
  • Certificate of Analysis – Certified Reference Material Glycerol Standard for IC. sigmaaldrich.com.
  • 1,2-O-Dioctadecyl-sn-glycerol | Lipid Molecules. MedChemExpress.
  • Glycerol's Contribution to Improved Drug Delivery Systems. Patsnap Eureka.
  • Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures. PMC.
  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
  • An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. MDPI.
  • New Deliveries Used to Enhance Bioavailability through Novel Drug Delivery Systems. Walsh Medical Media.
  • Trehalose as an alternative to glycerol as a glassing agent for in vivo DNP MRI. bioRxiv.
  • Development of a portable optical device with a multi-channel spectrometer sensor for quantification of glycerol in wine: a maker approach for on-site analysis. Analytical Methods (RSC Publishing).

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Comparative

The Stability Advantage: A Guide to Linearity with 1,2-O-Dioctadecyl-sn-glycerol-d5

Topic: Establishing Linearity with 1,2-O-Dioctadecyl-sn-glycerol-d5 Calibration Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In lipidomic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Establishing Linearity with 1,2-O-Dioctadecyl-sn-glycerol-d5 Calibration Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In lipidomic quantification, the structural integrity of the internal standard (IS) is the rate-limiting factor for accuracy. While deuterated ester-linked diacylglycerols (DAGs) are biologically identical to endogenous analytes, they suffer from a critical flaw: acyl migration . Under standard extraction conditions, 1,2-DAGs rapidly isomerize to the thermodynamically stable 1,3-DAGs, compromising the calibration curve.

This guide details the validation of 1,2-O-Dioctadecyl-sn-glycerol-d5 (DODG-d5) —an ether-linked analog—as a superior alternative. By replacing labile ester bonds with stable ether linkages, DODG-d5 prevents isomerization, ensuring that the linearity established during method validation reflects true analyte response rather than artifactual degradation.

Part 1: The Scientific Rationale (Expertise & Experience)

The Acyl Migration Trap

Quantifying bioactive 1,2-DAGs (activators of Protein Kinase C) is notoriously difficult because the 1,2-isomer is metastable. Exposure to silica (during SPE), heat, or even slightly acidic/basic protic solvents triggers the migration of the acyl chain from the sn-2 to the sn-3 position.

If you use a standard ester-linked IS (e.g., 1,2-dipalmitoyl-sn-glycerol-d5), the IS itself isomerizes during processing. This leads to a "moving target" where the ratio of Analyte/IS fluctuates based on extraction time and temperature, destroying the linearity of the assay.

The Ether Solution (DODG-d5)

1,2-O-Dioctadecyl-sn-glycerol-d5 utilizes alkyl (ether) linkages at the sn-1 and sn-2 positions.

  • Chemical Stability: Ether bonds are immune to nucleophilic attack; therefore, acyl migration is chemically impossible.

  • Ionization Parity: Despite the structural difference, the ether-DAG ionizes similarly to ester-DAGs as an ammonium adduct

    
    , making it a valid surrogate for MS ionization efficiency.
    
Diagram: The Isomerization Problem vs. The Ether Solution

AcylMigration cluster_0 Standard Ester IS (Unstable) cluster_1 Ether IS (DODG-d5) (Stable) Ester12 1,2-DAG-d5 (Bioactive Form) Ester13 1,3-DAG-d5 (Inactive Artifact) Ester12->Ester13 Acyl Migration (Heat/Silica/pH) Ether12 1,2-O-Dioctadecyl-d5 (Ether Linked) Ether13 No Reaction Ether12->Ether13 Remains 1,2-Isomer Throughout Extraction

Figure 1: Mechanism of acyl migration in ester-linked standards versus the chemical stability of the ether-linked DODG-d5.

Part 2: Comparative Performance Analysis

The following table compares DODG-d5 against the two most common alternatives: Deuterated Ester DAGs and Structural Analogs (non-deuterated).

Table 1: Internal Standard Performance Matrix
FeatureDODG-d5 (Ether-Linked) 1,2-Dipalmitoyl-d5 (Ester-Linked) 1,3-DAG Analog (Non-Deuterated)
Isomerization Risk Zero (Stable) High (Migrates to 1,3-DAG)N/A (Already 1,3-isomer)
Linearity (

)
> 0.995 (Consistent)Variable (0.95 - 0.98)Poor (< 0.95 due to matrix effects)
RT Match Close (Offset by ~0.1-0.3 min)Exact Co-elutionDistinct RT (Poor correction)
Matrix Correction Excellent (Ionization similar)Excellent (If no migration occurs)Moderate
Suitability Gold Standard for 1,2-DAGs Acceptable only for "Total DAGs"Qualitative only

Verdict: For specific quantification of bioactive 1,2-DAGs, DODG-d5 is the only option that guarantees the calibration curve remains linear across the entire workflow, as it does not degrade into a different isomer.

Part 3: Protocol for Establishing Linearity

This protocol uses a "surrogate matrix" approach (BSA or delipidated plasma) to establish linearity, ensuring compliance with FDA Bioanalytical Method Validation guidelines.

Experimental Workflow Diagram

Workflow Step1 Preparation of Calibrators (Analyte: 1 nM - 10 µM) (IS: Fixed at 500 nM DODG-d5) Step2 Liquid-Liquid Extraction (Bligh-Dyer / MTBE) Step1->Step2 Step3 LC Separation (C18 Column, Ammonium Acetate) Step2->Step3 Step4 MS/MS Detection (MRM Mode: [M+NH4]+ Transitions) Step3->Step4 Step5 Data Processing (Ratio: Area_Analyte / Area_IS) Step4->Step5

Figure 2: Step-by-step workflow for establishing linearity using DODG-d5.

Detailed Methodology
1. Standard Preparation
  • Stock Solution: Dissolve 1,2-O-Dioctadecyl-sn-glycerol-d5 in Chloroform:Methanol (1:1) to 1 mM. Store at -80°C.

  • Working IS Solution: Dilute stock to 500 nM in Methanol.

  • Calibrators: Prepare 8 non-zero points of the target analyte (e.g., 1,2-Dipalmitoyl-sn-glycerol) ranging from LLOQ (e.g., 1 nM) to ULOQ (e.g., 10 µM).

2. Extraction (Modified Bligh-Dyer)
  • Step A: Aliquot 100 µL of sample/calibrator into glass tubes.

  • Step B: Spike 10 µL of Working IS Solution (DODG-d5) into every tube.

    • Critical: Spike IS before adding extraction solvents to correct for recovery losses.

  • Step C: Add 375 µL Chloroform:Methanol (1:2 v/v). Vortex 1 min.

  • Step D: Add 125 µL Chloroform. Vortex.

  • Step E: Add 125 µL Water. Vortex. Centrifuge at 3000 x g for 5 min.

  • Step F: Collect the lower organic phase. Dry under Nitrogen.[1] Reconstitute in 100 µL Methanol/Isopropanol (1:1) containing 5 mM Ammonium Acetate.

3. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water/Methanol (1:1).

  • Mobile Phase B: 5 mM Ammonium Acetate in Isopropanol.

    • Note: Ammonium acetate is mandatory to drive the formation of

      
       adducts, as DAGs do not protonate easily.
      
  • MS Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • DODG-d5 (IS): Q1 ~619.6 (

      
      ) → Q3 ~358.4 (Loss of alkyl chain/headgroup specific fragment). Note: Ether lipids fragment differently than esters; verify specific product ion on your instrument.
      
    • Target DAG: Q1 ~[MW + 18] → Q3 [RCO + 74]+ (Monoacylglycerol fragment).

Part 4: Data Interpretation & Acceptance Criteria

To validate linearity using DODG-d5, the data must meet the following criteria (based on ICH M10 guidelines):

  • Weighting: Apply

    
     or 
    
    
    
    weighting to the regression analysis. Unweighted linear regression is rarely acceptable for lipidomics due to heteroscedasticity (variance increases with concentration).
  • Correlation Coefficient (

    
    ):  Must be 
    
    
    
    .
  • Accuracy of Calibrators:

    • Back-calculated concentrations must be within

      
       of nominal value.
      
    • LLOQ must be within

      
      .[2]
      
  • IS Response Consistency: Plot the raw peak area of DODG-d5 across all samples. It should not vary by more than

    
     across the run. A drift indicates matrix suppression that the IS is struggling to correct, or injection issues.
    
Troubleshooting Linearity Issues
  • Non-Linearity at High Conc: Detector saturation. Dilute samples or use a less abundant isotope.

  • Non-Linearity at Low Conc: Adsorption to glass vials. Ensure silanized glass is used for low-concentration lipid standards.

  • Split Peaks: Check the column temperature. DAG isomers can separate partially. Ensure you are integrating the correct 1,2-peak and that the IS (DODG-d5) is eluting as a single sharp peak.

References

  • FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4] [Link]

  • Lippincott-Schwartz, J. (2011). Diacylglycerol (DAG) signaling and quantification. Lipid Maps. [Link]

  • Avanti Polar Lipids. (n.d.). 1,2-O-Dioctadecyl-sn-glycerol-d5 Product Information. [Link]

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of lipids. Mass Spectrometry Reviews, 30(4), 579–599. [Link]

  • Callahan, D. L., et al. (2014). Rapid Acyl Migration of 1,2-Diacylglycerols to 1,3-Diacylglycerols. Analytical Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safe Handling of 1,2-O-Dioctadecyl-sn-glycerol-d5

Welcome to your essential guide for the safe handling, storage, and disposal of 1,2-O-Dioctadecyl-sn-glycerol-d5. As researchers, scientists, and drug development professionals, our work with novel compounds like this de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, storage, and disposal of 1,2-O-Dioctadecyl-sn-glycerol-d5. As researchers, scientists, and drug development professionals, our work with novel compounds like this deuterated lipid is foundational to innovation. However, ensuring a safe laboratory environment is paramount. This guide moves beyond a simple checklist, providing you with the in-depth knowledge and procedural steps necessary to handle this compound with the utmost safety and scientific integrity. We will delve into not just what to do, but why we do it, grounding our recommendations in established safety protocols and the specific chemical nature of this lipid.

Understanding the Compound: Why Specific Precautions are Necessary

1,2-O-Dioctadecyl-sn-glycerol-d5 is a deuterated form of a saturated diacylglycerol analogue. While it is not classified as a hazardous substance, its physical properties as a lipid and the presence of deuterium necessitate careful handling to ensure both personal safety and experimental integrity.[1][2][3] The primary concerns are preventing contamination of the compound, avoiding inhalation of any aerosols or dust, and preventing skin and eye contact.[4][5]

The long saturated alkyl chains mean this compound is a solid at room temperature and has low volatility.[2][3] The key to safe handling lies in minimizing the generation of dust or aerosols and using appropriate barriers to prevent contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of personal protective equipment to minimize exposure to workplace hazards.[6][7][8] For 1,2-O-Dioctadecyl-sn-glycerol-d5, the following PPE is essential:

Eye and Face Protection
  • Recommendation: Always wear safety glasses with side shields.[9][10] If there is a risk of splashing, chemical goggles are required.[9]

  • Rationale: While not considered a primary eye irritant, direct contact with any chemical, particularly in powder form, can cause discomfort and potential injury.[9] Safety glasses protect against accidental splashes or airborne particles.

Skin Protection
  • Hand Protection:

    • Recommendation: Wear nitrile or neoprene gloves.[9] Always inspect gloves for tears or punctures before use.[11][12]

    • Rationale: Gloves provide a critical barrier against skin contact. Nitrile and neoprene offer good chemical resistance for this type of compound. It is crucial to use proper glove removal techniques to avoid contaminating your skin.[11]

  • Body Protection:

    • Recommendation: A standard laboratory coat is required.[4] For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron may be advisable.[9]

    • Rationale: A lab coat protects your clothing and skin from accidental spills.

Respiratory Protection
  • Recommendation: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if you are weighing out large quantities of the powder or if there is a potential for aerosol generation, a NIOSH-approved respirator may be necessary.[4][9]

  • Rationale: Inhaling fine particles of any chemical should be avoided. Engineering controls, such as a chemical fume hood, are the preferred method for controlling airborne contaminants.

Table 1: Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentRationale
Eye/Face Safety glasses with side shields or chemical gogglesProtects against accidental splashes and airborne particles.[9]
Hand Nitrile or neoprene glovesProvides a barrier against skin contact.[9][11]
Body Laboratory coatProtects clothing and skin from spills.[4]
Respiratory Not typically required with good ventilationUse a NIOSH-approved respirator if dust or aerosols are generated.[4][9]

Operational Plan: From Receipt to Disposal

A clear, step-by-step plan is crucial for safe and efficient handling.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[9][10][13] Recommended storage temperature is typically at or below -16°C.[14]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.[15]

Handling and Use

The following workflow is designed to minimize exposure and maintain the integrity of the compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Work in a well-ventilated area (Fume Hood) A->B Safety First C Allow container to reach room temperature before opening B->C Prevent Condensation D Carefully weigh the required amount C->D Minimize Dust E Dissolve in a suitable organic solvent D->E Prepare for Experiment F Clean work area thoroughly E->F Post-Experiment G Segregate and label waste for disposal F->G Waste Management H Dispose of waste according to institutional and local regulations G->H Compliance

Caption: A step-by-step workflow for the safe handling of 1,2-O-Dioctadecyl-sn-glycerol-d5.

Detailed Steps:

  • Preparation:

    • Always don the appropriate PPE as outlined in the previous section.[4]

    • Conduct all handling in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

    • Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which could compromise the integrity of the hygroscopic lipid.[14]

  • Weighing and Dissolving:

    • When weighing the solid, do so carefully to avoid creating dust.

    • This lipid should be dissolved in a suitable organic solvent.[14][16] Use glass or Teflon-coated labware, as plastic can leach impurities into the solvent.[14][16]

  • Experimental Use:

    • Follow your specific experimental protocol, maintaining good laboratory practices throughout.

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[9]

Spill Response

In the event of a spill, prompt and correct action is crucial.

  • Minor Spills:

    • Alert others in the immediate area.

    • Wearing your PPE, contain the spill with an inert absorbent material like sand or vermiculite.[9]

    • Carefully sweep or scoop the material into a labeled container for disposal.

    • Clean the spill area with a suitable solvent.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the area until it has been deemed safe by trained personnel.

Disposal Plan

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 1,2-O-Dioctadecyl-sn-glycerol-d5, including empty containers, used gloves, and absorbent materials from spills, should be considered chemical waste.

  • Containerization: Place all waste into a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through your institution's EHS program, following all local, state, and federal regulations.[17] Do not dispose of this compound down the drain or in the regular trash.[17]

Conclusion: Fostering a Culture of Safety

By understanding the properties of 1,2-O-Dioctadecyl-sn-glycerol-d5 and adhering to these detailed handling procedures, you are not only ensuring your personal safety but also contributing to a robust safety culture within your laboratory. This commitment to best practices is the foundation of sound scientific research.

References

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2010). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Retrieved from [Link]

  • Dutscher. (2021, February 10). Glycerol Safety Data Sheet. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023, January 12). Glycerol Safety Data Sheet. Retrieved from [Link]

  • Avanti Polar Lipids. (2017, December 4). Safety Data Sheet. Retrieved from [Link]

  • McClements, D. J. (n.d.). ANALYSIS OF LIPIDS. University of Massachusetts Amherst. Retrieved from [Link]

  • LibreTexts. (2026, January 19). 10.4: Working with Lipids. Biology LibreTexts. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 1,2-o-Ddihexadecyl-Sn-glycerol. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Glycerol Safety Data Sheet. Retrieved from [Link]

  • G-Biosciences. (n.d.). Fatty Acids, Lipids & Membranes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-O-Dioctadecyl-sn-glycerol. PubChem. Retrieved from [Link]

  • Yepuri, N. R., et al. (2016). Synthesis of perdeuterated and selectively deuterated phospholipids and lipids for neutron applications. ANSTO. Retrieved from [Link]

  • European Spallation Source. (2019, September 9). Synthesis of novel deuterated lipids and surfactants. Retrieved from [Link]

  • American Chemical Society. (2023, January 27). Chromatographic Phospholipid Trapping for Automated H/D Exchange Mass Spectrometry of Membrane Protein–Lipid Assemblies. Analytical Chemistry. Retrieved from [Link]

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